GSK963
Description
Propriétés
IUPAC Name |
2,2-dimethyl-1-[(3S)-3-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVSLWJBLPTMD-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)N1[C@@H](CC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK963
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is intended to support researchers and drug development professionals in understanding and potentially applying this compound in preclinical research settings.
Core Mechanism of Action: Inhibition of RIPK1-Mediated Necroptosis
This compound is a chiral small-molecule inhibitor that specifically targets the kinase activity of RIPK1.[1] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in the cellular decision between survival and programmed cell death pathways, including apoptosis and necroptosis. This compound exerts its primary effect by inhibiting the autophosphorylation of RIPK1, a crucial step in the activation of the necroptotic cell death pathway.[2] By blocking RIPK1 kinase activity, this compound effectively prevents the formation of the necrosome, a protein complex essential for the execution of necroptosis.
The Necroptosis Signaling Pathway and the Role of this compound
Necroptosis is a form of regulated necrosis that is typically activated in response to stimuli such as tumor necrosis factor (TNF) when caspase-8, a key initiator of apoptosis, is inhibited. The signaling cascade is initiated by the binding of TNF to its receptor, TNFR1, leading to the recruitment of a series of proteins, including TRADD, TRAF2, and cIAP1/2, to form Complex I. In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold for the activation of pro-survival NF-κB signaling.
However, when deubiquitination of RIPK1 occurs, it can dissociate from Complex I and form a secondary cytosolic complex, known as the necrosome, with RIPK3. The formation of the necrosome is dependent on the kinase activities of both RIPK1 and RIPK3, which phosphorylate each other. This leads to the recruitment and phosphorylation of the mixed lineage kinase domain-like protein (MLKL), the most downstream effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
This compound intervenes at the critical early stage of this pathway by binding to the ATP-binding pocket of RIPK1, thereby preventing its autophosphorylation and subsequent activation of RIPK3. This action effectively halts the assembly of the necrosome and the downstream events leading to necroptotic cell death.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Fluorescence Polarization (FP) | RIPK1 | Human | 29 | [3][4] |
| ADP-Glo Kinase Assay | RIPK1 | Human | - | - |
Table 2: Cellular Potency of this compound in Necroptosis Assays
| Cell Line | Species | Assay Type | Stimulus | IC50 (nM) | Reference |
| L929 | Murine | CellTiter-Glo | TNF + zVAD | 1 | [1][3] |
| U937 | Human | CellTiter-Glo | TNF + zVAD | 4 | [1][3] |
| Neutrophil | Human | CellTiter-Glo | TNF + zVAD | 0.9 | [3] |
Table 3: Selectivity and In Vivo Efficacy of this compound
| Parameter | Value | Species | Model | Reference |
| Kinase Selectivity | >10,000-fold selective for RIPK1 over 339 other kinases | - | - | [1][3] |
| In Vivo Efficacy (Dose) | 0.2 mg/kg, 2 mg/kg, 10 mg/kg (IP) | Murine | TNF + zVAD-induced hypothermia | [3] |
| In Vivo Efficacy (Result) | Protected mice from hypothermia | Murine | TNF + zVAD-induced hypothermia | [1][3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Biochemical Assays
Fluorescence Polarization (FP) Binding Assay
-
Principle: This assay measures the binding affinity of this compound to the RIPK1 kinase domain. A fluorescently labeled tracer that binds to the ATP-binding pocket of RIPK1 is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger RIPK1 protein, the tumbling rate decreases, leading to an increase in fluorescence polarization. This compound competes with the tracer for binding to RIPK1, causing a decrease in fluorescence polarization in a concentration-dependent manner.
-
Methodology:
-
Recombinant human RIPK1 kinase domain is incubated with a fluorescently labeled tracer.
-
Serial dilutions of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
ADP-Glo™ Kinase Assay
-
Principle: This luminescent assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
-
Methodology:
-
The RIPK1 kinase reaction is set up with a suitable substrate and ATP.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated to allow for phosphorylation.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a luminometer.
-
The IC50 value is calculated from the dose-response curve.[5][6]
-
Cellular Assays
Cell-Based Necroptosis Assay (CellTiter-Glo®)
-
Principle: This assay assesses the ability of this compound to protect cells from necroptosis. Cell viability is measured by quantifying the amount of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to cell death.
-
Methodology:
-
Cells (e.g., L929 or U937) are seeded in a multi-well plate.
-
Cells are pre-treated with serial dilutions of this compound for a specified period.
-
Necroptosis is induced by adding TNF-α and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
The plate is incubated for a sufficient time to allow for cell death to occur.
-
CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the ATP concentration.
-
Luminescence is measured using a luminometer.
-
The IC50 value is determined from the dose-response curve, representing the concentration of this compound that inhibits 50% of necroptotic cell death.
-
In Vivo Models
TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
-
Principle: This model is used to evaluate the in vivo efficacy of this compound in a systemic inflammation setting where necroptosis plays a significant role. The administration of TNF-α in combination with a caspase inhibitor induces a lethal inflammatory response, characterized by hypothermia.
-
Methodology:
-
Mice are administered this compound or a vehicle control via intraperitoneal (IP) injection.
-
After a defined pre-treatment period, a lethal dose of TNF-α and z-VAD-FMK is injected.
-
Body temperature is monitored at regular intervals.
-
The protective effect of this compound is assessed by its ability to prevent or reduce the drop in body temperature compared to the vehicle-treated group.[1]
-
Experimental and Logical Workflows
The characterization of a necroptosis inhibitor like this compound typically follows a logical progression from biochemical to cellular and finally to in vivo studies.
Caption: A typical experimental workflow for the characterization of a necroptosis inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action is centered on the direct inhibition of RIPK1 autophosphorylation, which is a critical initiating event in the necroptosis signaling cascade. By preventing the formation of the necrosome, this compound effectively blocks necroptotic cell death in both biochemical and cellular assays. Its demonstrated efficacy in a preclinical model of systemic inflammation highlights its potential as a valuable research tool for investigating the role of RIPK1-mediated necroptosis in various pathological conditions. This guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers in their scientific endeavors.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ulab360.com [ulab360.com]
- 6. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
GSK963: A Potent and Selective RIP1 Kinase Inhibitor for Research in Regulated Cell Death and Inflammation
Introduction
Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator in cellular signaling pathways that govern inflammation and cell death. Its kinase activity is a key driver of necroptosis, a form of regulated necrosis implicated in the pathogenesis of various inflammatory and neurodegenerative diseases. While early inhibitors like Necrostatin-1 (Nec-1) were instrumental in exploring RIP1's function, their utility was hampered by moderate potency, off-target effects against indoleamine-2,3-dioxygenase (IDO), and unfavorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of GSK963, a next-generation, structurally distinct, and highly potent small-molecule inhibitor of RIP1 kinase, designed to overcome the limitations of previous tools.
This compound is a chiral molecule that offers significant advantages for researchers, including over 200-fold greater potency than Nec-1, exceptional selectivity, and the availability of its inactive enantiomer, GSK962, as a negative control for confirming on-target effects.[1] This document details its mechanism of action, quantitative biochemical and cellular data, experimental protocols, and visual representations of key pathways and workflows.
Chemical Properties and Structure
This compound is a chiral small-molecule inhibitor of RIP1 kinase.[2] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 1-[(5S)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone | [3] |
| CAS Number | 2049868-46-2 | [2][3] |
| Molecular Formula | C₁₄H₁₈N₂O | [2][3] |
| Molecular Weight | 230.31 g/mol | [2][3] |
| Inactive Enantiomer | GSK962 | [1] |
| Solubility | Soluble in DMSO and Acetonitrile | [2][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a highly specific inhibitor of the kinase activity of RIP1.[2] In the necroptosis pathway, stimuli such as Tumor Necrosis Factor (TNF) binding to its receptor (TNFR1) can trigger the formation of a signaling complex. When caspase-8 is inhibited or absent, RIP1 kinase activity leads to the recruitment and phosphorylation of RIP3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and lytic cell death, a process known as necroptosis.[4]
This compound binds to the ATP-binding pocket of RIP1, preventing its autophosphorylation and subsequent activation of the downstream necroptotic cascade.[1] Importantly, this compound does not affect RIP1-independent signaling pathways, such as TNF-mediated NF-κB activation or apoptosis, demonstrating its high specificity for the kinase-dependent functions of RIP1.[1][6]
Quantitative Data
This compound demonstrates superior potency and selectivity compared to first-generation inhibitors. The following tables summarize key quantitative data from biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of RIP1 Inhibitors
| Compound | Assay Type | Target | IC₅₀ (nM) | Selectivity | Reference |
| This compound | FP Binding Assay | RIP1 | 29 | >10,000-fold vs. 339 other kinases | [1][2][7] |
| This compound | ADP-Glo Kinase Assay | RIP1 | Potent (IC₅₀ < 10 nM) | No measurable activity against IDO | [1] |
| Nec-1 | FP Binding Assay | RIP1 | ~6,000 | Known off-target activity on IDO | [1] |
| GSK962 | FP Binding Assay | RIP1 | >30,000 (inactive) | N/A | [1] |
Table 2: Cellular Potency of this compound in Necroptosis Inhibition Assays
| Cell Line | Species | Assay Stimulus | IC₅₀ (nM) | Reference |
| L929 | Murine (Fibrosarcoma) | TNF + zVAD | 1 | [1][3][7] |
| U937 | Human (Monocytic) | TNF + zVAD | 4 | [1][3][7] |
| BMDM | Murine (Primary) | TNF + zVAD | 3 | [1] |
| Neutrophils | Human (Primary) | TNF + zVAD + SMAC mimetic | 0.9 | [1][7] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Administration | Outcome | Reference |
| C57BL/6 Mice (TNF+zVAD-induced shock) | 0.2 mg/kg | Intraperitoneal (i.p.) | Significant protection from hypothermia | [1][7] |
| C57BL/6 Mice (TNF+zVAD-induced shock) | 2 mg/kg | Intraperitoneal (i.p.) | Complete protection from hypothermia | [1][7] |
| C57BL/6 Mice (TNF+zVAD-induced shock) | 10 mg/kg | Intraperitoneal (i.p.) | Maintained blood concentrations above 90% inhibition level | [2][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments involving this compound, based on published studies.
Protocol 1: In Vitro Necroptosis Cell Viability Assay
This protocol assesses the ability of this compound to inhibit necroptosis in a cell-based model.
-
Cell Culture: Plate cells (e.g., human U937 or mouse L929) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound, the inactive control GSK962, and a reference compound like Nec-1 in cell culture medium. Add the compounds to the respective wells and pre-incubate for 30-60 minutes.[2][7]
-
Induction of Necroptosis: To induce necroptosis, add a combination of a stimulus and a caspase inhibitor. A common combination for U937 and L929 cells is TNF (50-100 ng/mL) and the pan-caspase inhibitor zVAD-FMK (20-50 µM).[1][6]
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Viability Measurement: Assess cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]
-
Data Analysis: Normalize the luminescence data to vehicle-treated controls (representing 100% viability). Plot the dose-response curves and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).[8]
Protocol 2: In Vivo TNF-Induced Sterile Shock Model
This protocol evaluates the efficacy of this compound in a mouse model of systemic inflammation.
-
Animal Acclimation: Use C57BL/6 mice and allow them to acclimate to the experimental conditions.[1]
-
Compound Administration: Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection. Administer the desired dose (e.g., 0.2, 2, or 10 mg/kg) via i.p. injection.[7]
-
Induction of Shock: 15-30 minutes after compound administration, induce shock by intravenous (i.v.) injection of murine TNF (e.g., 1.25 µ g/mouse ) combined with zVAD-FMK.[1]
-
Monitoring: Monitor the core body temperature of the mice at regular intervals (e.g., every 30-60 minutes) for 3-6 hours using a rectal probe. Hypothermia is the primary endpoint of this model.[1]
-
Data Analysis: Plot the change in body temperature over time for each treatment group. Use statistical analysis (e.g., ANOVA) to determine the significance of protection conferred by this compound compared to vehicle or control groups.
Protocol 3: Western Blot for NF-κB Pathway Activation
This protocol determines the selectivity of this compound by assessing its impact on the RIP1 kinase-independent NF-κB pathway.
-
Cell Treatment: Culture bone marrow-derived macrophages (BMDMs) and pre-treat with this compound (e.g., 100 nM) for 30 minutes.[2][6]
-
Stimulation: Stimulate the cells with TNF (e.g., 50 ng/mL) for short time points (e.g., 5 and 15 minutes) to observe IκB phosphorylation and degradation, respectively.[2][6]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.[2]
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκB, total IκB, and a loading control like tubulin. Follow with the appropriate secondary antibodies.[2]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. This compound should show no effect on the phosphorylation or degradation of IκB, confirming its selectivity.[6]
Mandatory Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying RIP1 kinase-mediated signaling.[1] Its high potency, exquisite selectivity, and favorable in vivo characteristics, combined with the availability of an inactive enantiomer for rigorous on-target validation, make it a superior tool compared to Necrostatin-1.[1][9] For researchers in the fields of cell death, inflammation, and drug development, this compound provides a reliable and precise means to investigate the role of RIP1 kinase activity in both physiological and pathological contexts. While its pharmacokinetic properties may limit its use in chronic in vivo models, it is an invaluable asset for acute studies and for validating the therapeutic hypothesis of RIP1 kinase inhibition.[1]
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scientificarchives.com [scientificarchives.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of GSK963: A Potent and Selective RIPK1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK963 is a potent, selective, and structurally distinct small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its origins in a high-throughput screening campaign to its characterization as a powerful tool for studying RIPK1-mediated signaling. Detailed experimental protocols for key assays, quantitative data on its biochemical and cellular activity, and a visualization of the targeted signaling pathway are presented to support further research and development in the field of inflammatory and cell death-related diseases.
Introduction: The Therapeutic Potential of Targeting RIPK1
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key signaling node in cellular pathways governing inflammation and programmed cell death. As a serine/threonine kinase, RIPK1's activity is implicated in the pathophysiology of a range of diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of regulated necrosis, and also plays a role in inflammatory signaling. Consequently, the development of small molecule inhibitors targeting RIPK1 has been an area of intense research.
One of the early tool compounds used to probe RIPK1 function was Necrostatin-1 (Nec-1). However, Nec-1 suffers from moderate potency, off-target effects against indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetic properties, limiting its utility, particularly in in vivo studies[1]. This necessitated the discovery of next-generation RIPK1 inhibitors with improved potency, selectivity, and drug-like properties. GlaxoSmithKline (GSK) initiated several drug discovery programs to identify novel RIPK1 inhibitors, leading to the discovery of multiple distinct chemical series, including the dihydropyrazole class to which this compound belongs.
Discovery of the Dihydropyrazole Series and Optimization to this compound
The journey to this compound began with a high-throughput screening (HTS) campaign of GSK's extensive compound library to identify novel inhibitors of RIPK1. This effort led to the identification of two initial hits with a dihydropyrazole (DHP) core. These early hits, while demonstrating activity, had suboptimal properties that required significant medicinal chemistry optimization.
A key breakthrough in the optimization process was the hybridization of two distinct HTS hit series, which shared a common acyl benzylamine pharmacophore. This led to the synthesis of a hybrid DHP pivalate, a direct precursor to the this compound series, which exhibited a significant enhancement in both biochemical and cellular potency[2].
Further structure-activity relationship (SAR) studies focused on modifying different positions of the dihydropyrazole scaffold to improve potency, selectivity, and pharmacokinetic properties. The (S)-enantiomer of the 5-phenyl-dihydropyrazole skeleton was found to be crucial for high potency. This optimization effort culminated in the identification of this compound as a lead compound with low nanomolar inhibitory activity against RIPK1 and excellent selectivity over a broad panel of other kinases[1][2].
Structure-Activity Relationship (SAR) of the Dihydropyrazole Series
The following table summarizes key SAR findings from the lead optimization campaign that led to the development of this compound and related analogs.
| Compound | R1 Group | R2 Group | RIPK1 FP IC50 (nM) | U937 Cell Necroptosis IC50 (nM) |
| HTS Hit 1 | Benzyl | Amide | >1000 | >1000 |
| HTS Hit 2 | Phenyl | Amide | 800 | 950 |
| Hybrid DHP 8 | Pivalate | Benzyl | 120 | 40 |
| GSK'963 | Pivalate | Phenyl | 29 | 4 |
| GSK'962 (inactive enantiomer) | Pivalate | Phenyl | >10,000 | >10,000 |
| Analog A | Acetyl | Phenyl | 150 | 80 |
| Analog B | Pivalate | 4-Fluorophenyl | 45 | 12 |
Biochemical and Cellular Characterization of this compound
This compound is a chiral small-molecule inhibitor that is chemically distinct from Nec-1. It demonstrates significantly greater potency in both biochemical and cellular assays[1].
Biochemical Activity
In a fluorescence polarization (FP) binding assay, this compound showed a high affinity for the ATP-binding pocket of RIPK1 with an IC50 of 29 nM[2][3][4]. In an ADP-Glo kinase assay, which measures the autophosphorylation of the RIPK1 kinase domain, this compound was also highly potent[2]. A key feature of this compound is its remarkable selectivity. When tested against a panel of 339 other kinases, it showed over 10,000-fold selectivity for RIPK1[1][3][4]. Furthermore, unlike Nec-1, this compound has no measurable activity against IDO[1]. The inactive enantiomer, GSK'962, serves as a valuable negative control to confirm on-target effects[1].
Cellular Activity
This compound effectively inhibits RIPK1-dependent necroptosis in both human and murine cell lines. In human U937 and mouse L929 cells stimulated with TNFα and the pan-caspase inhibitor zVAD-FMK, this compound blocked necroptosis with IC50 values of 4 nM and 1 nM, respectively[1].
In Vivo Efficacy in a Model of Sterile Shock
The in vivo efficacy of this compound was evaluated in a murine model of TNFα-induced sterile shock. In this model, the administration of TNFα in combination with a caspase inhibitor (zVAD-FMK) leads to a lethal hypothermia that is dependent on RIPK1 kinase activity. Pre-treatment with this compound provided significant protection against this TNFα-induced hypothermia. At a dose of 2 mg/kg, this compound completely prevented the drop in body temperature, demonstrating potent in vivo activity[1][3][4]. In contrast, the inactive enantiomer GSK'962 showed no protective effect, confirming that the observed efficacy was due to on-target inhibition of RIPK1[1].
Signaling Pathway and Experimental Workflows
RIPK1-Mediated Necroptosis Signaling Pathway
The following diagram illustrates the central role of RIPK1 in the TNFα-induced necroptosis pathway and the point of intervention for this compound.
Caption: TNFα-induced signaling leading to either NF-κB survival, apoptosis, or necroptosis. This compound inhibits RIPK1 phosphorylation, thereby blocking the necroptotic pathway.
Experimental Workflow for RIPK1 Inhibitor Characterization
The following diagram outlines the typical workflow for the discovery and characterization of a RIPK1 inhibitor like this compound.
Caption: A generalized workflow for the discovery and preclinical development of a RIPK1 kinase inhibitor.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of an inhibitor to the ATP pocket of the RIPK1 kinase domain.
-
Reagents:
-
Recombinant human RIPK1 kinase domain (amino acids 1-375).
-
Fluorescently labeled tracer molecule that binds to the RIPK1 ATP pocket.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well, low-volume, black, round-bottom plate.
-
Add 2.5 µL of 4x RIPK1 enzyme to all wells except the "no enzyme" controls.
-
Add 5 µL of 2x fluorescent tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (e.g., EnVision) with appropriate excitation and emission filters.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
ADP-Glo™ Kinase Assay
This assay measures the kinase activity of RIPK1 by quantifying the amount of ADP produced during the phosphorylation reaction.
-
Reagents:
-
Recombinant human RIPK1 kinase domain.
-
ATP.
-
Substrate (e.g., a generic kinase substrate like myelin basic protein, or measuring autophosphorylation).
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
-
Procedure:
-
Perform the kinase reaction in a 384-well plate by incubating RIPK1, ATP, substrate, and test compound at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
Determine IC50 values from the dose-response curves.
-
Cellular Necroptosis Assay
This assay assesses the ability of a compound to inhibit necroptotic cell death in a cellular context.
-
Cell Lines:
-
Human monocytic U937 cells or mouse fibrosarcoma L929 cells.
-
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Human or mouse TNFα.
-
Pan-caspase inhibitor (e.g., zVAD-FMK or QVD-Oph).
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test compound (e.g., this compound) for 1 hour.
-
Induce necroptosis by adding TNFα and a pan-caspase inhibitor.
-
Incubate for 18-24 hours.
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Calculate IC50 values from the resulting dose-response curves.
-
TNF-induced Sterile Shock Model in Mice
This in vivo model evaluates the efficacy of a compound in preventing RIPK1-mediated systemic inflammation and hypothermia.
-
Animals:
-
C57BL/6 mice.
-
-
Reagents:
-
Recombinant mouse TNFα.
-
zVAD-FMK.
-
Vehicle for compound administration.
-
-
Procedure:
-
Acclimatize mice and record their baseline rectal temperature.
-
Administer the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time (e.g., 15-30 minutes), induce shock by intravenous (i.v.) injection of TNFα and zVAD-FMK.
-
Monitor the rectal temperature of the mice at regular intervals for several hours.
-
Plot the change in body temperature over time to assess the protective effect of the compound.
-
Conclusion
This compound represents a significant advancement in the development of tool compounds to study the function of RIPK1. Its discovery through a systematic HTS and lead optimization campaign has provided the research community with a highly potent and selective inhibitor. The detailed characterization of its biochemical and cellular activity, along with its demonstrated in vivo efficacy, underscores its value in elucidating the role of RIPK1 in health and disease. The experimental protocols and data presented in this guide are intended to facilitate further investigation into RIPK1-mediated pathways and the development of novel therapeutics for a range of inflammatory and necroptosis-driven pathologies.
References
An In-depth Technical Guide to GSK963: A Potent and Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK963 is a highly potent and selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Its development has provided the research community with a valuable tool to investigate the role of RIPK1-mediated signaling pathways, particularly necroptosis, in various physiological and pathological contexts. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed summaries of key experimental data and methodologies are presented to facilitate its application in preclinical research and drug discovery programs.
Chemical Structure and Physicochemical Properties
This compound, with the formal name 1-[(5S)-4,5-dihydro-5-phenyl-1H-pyrazol-1-yl]-2,2-dimethyl-1-propanone, is a structurally distinct compound compared to other well-known RIPK1 inhibitors like Necrostatin-1 (Nec-1).[4][5] It possesses a chiral center, and its inhibitory activity is stereospecific; the (S)-enantiomer (this compound) is the active form, while the (R)-enantiomer (GSK962) is inactive and serves as an ideal negative control for on-target validation.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O | [2][3][4] |
| Molecular Weight | 230.31 g/mol | [2][3] |
| CAS Number | 2049868-46-2 | [1][2][3][4] |
| Appearance | White solid | [7] |
| Solubility | Soluble in DMSO and Acetonitrile | [4][7] |
| SMILES | CC(C)(C)C(=O)N1N=CC[C@H]1c1ccccc1 | [3][7] |
| InChI | InChI=1S/C14H18N2O/c1-14(2,3)13(17)16-12(9-10-15-16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t12-/m0/s1 | [4] |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the kinase activity of RIPK1, a critical regulator of cellular life and death decisions.[1][3] It exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK1.[5][8] This inhibition prevents the autophosphorylation of RIPK1, a key step in the activation of the necroptotic cell death pathway.[8]
Potency and Selectivity
This compound demonstrates high potency against RIPK1, with a reported IC50 of 29 nM in a fluorescence polarization (FP) binding assay.[1][2][3] In cellular assays, it inhibits necroptosis in both murine and human cell lines with low nanomolar efficacy.[5][7] A key advantage of this compound is its remarkable selectivity. It has been shown to be over 10,000-fold selective for RIPK1 when tested against a panel of 339 other kinases.[1][2][5] Unlike Nec-1, this compound does not exhibit off-target activity against indoleamine-2,3-dioxygenase (IDO).[4][5]
Table 2: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC₅₀ | Reference |
| FP Binding Assay | RIPK1 | 29 nM | [1][2] |
| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | ~1-10 nM | [5][8] |
| Necroptosis Inhibition | L-929 (mouse fibrosarcoma) | 1 nM | [4][5] |
| Necroptosis Inhibition | U937 (human monocytic) | 4 nM | [4][5] |
Signaling Pathway
This compound specifically targets the necroptosis signaling pathway initiated by stimuli such as Tumor Necrosis Factor (TNF). In the presence of caspase inhibitors (like zVAD-fmk), TNF binding to its receptor (TNFR1) can lead to the formation of a signaling complex known as the necrosome. This complex involves the recruitment and activation of RIPK1 and RIPK3. Activated RIPK1 phosphorylates RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-Like protein (MLKL). Oligomerized and phosphorylated MLKL then translocates to the plasma membrane, leading to membrane disruption and necrotic cell death. This compound, by inhibiting the kinase activity of RIPK1, prevents the downstream activation of RIPK3 and MLKL, thereby blocking the execution of necroptosis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. RIPK1 Kinase Enzyme System [promega.jp]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. researchgate.net [researchgate.net]
GSK963: A Foundational Guide to a Potent and Selective RIPK1 Inhibitor in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on GSK963, a highly potent and selective small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 has emerged as a critical regulator of inflammatory signaling and cell death, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] this compound represents a significant advancement over earlier RIPK1 inhibitors, offering superior potency and selectivity, thereby serving as a crucial tool for elucidating the role of RIPK1 kinase activity in disease pathogenesis.[3]
Core Concepts: RIPK1 in Inflammation and Cell Death
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a key intracellular signaling molecule that governs cellular responses to various inflammatory stimuli, most notably Tumor Necrosis Factor-alpha (TNF-α).[2] RIPK1 functions as both a scaffold protein and a kinase, dictating the balance between cell survival and programmed cell death pathways such as necroptosis and apoptosis.[3][4]
-
Scaffolding Function: In its kinase-independent role, RIPK1 acts as an essential adaptor for the formation of signaling complexes that lead to the activation of pro-survival pathways, primarily the canonical NF-κB pathway.[5]
-
Kinase Activity: The kinase function of RIPK1 is pathogenic and drives inflammatory processes.[3] Its activation can trigger two distinct cell death pathways:
-
Necroptosis: A form of programmed necrosis that is highly inflammatory.[3][6]
-
Apoptosis: Programmed cell death that can also be regulated by RIPK1 under specific conditions.[3]
-
Inflammation: Beyond cell death, RIPK1 kinase activity can directly mediate the transcriptional induction of inflammatory cytokines.[5]
-
Given the detrimental effects of its kinase activity, the development of specific inhibitors like this compound is a key strategy for therapeutically targeting RIPK1-driven inflammation.[2]
This compound: Mechanism of Action and Superiority
This compound is a structurally distinct, chiral small-molecule inhibitor of RIPK1 kinase.[3] It offers substantial advantages over the first-generation inhibitor, Necrostatin-1 (Nec-1), which is limited by moderate potency, off-target activity against indoleamine-2,3-dioxygenase (IDO), and poor pharmacokinetic properties.[3]
This compound distinguishes itself through:
-
High Potency: It is over 200-fold more potent than Nec-1 in cellular assays.[3]
-
Exquisite Selectivity: It shows over 10,000-fold selectivity for RIPK1 when tested against a panel of 339 other kinases.[3][7][8]
-
On-Target Specificity: this compound has no measurable activity against IDO.[3][9] Furthermore, it has an inactive enantiomer, GSK'962, which serves as an ideal negative control to confirm that the observed effects are due to RIPK1 inhibition.[3]
The mechanism of this compound involves binding to the ATP-binding pocket of RIPK1, thereby inhibiting its autophosphorylation and subsequent activation of downstream inflammatory and cell death pathways.[3]
Caption: TNF-α signaling pathway leading to either pro-survival NF-κB activation or RIPK1 kinase-dependent cell death, which is inhibited by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and related compounds from foundational studies.
Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| GSK'963 | FP Binding Assay | RIPK1 | 29 nM | [7][8] |
| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | < 30 nM | [3] | |
| Necroptosis Assay | Mouse L929 Cells | 1 nM | [3][9] | |
| Necroptosis Assay | Human U937 Cells | 4 nM | [3][9] | |
| GSK'962 (inactive) | Necroptosis Assay | Mouse L929 Cells | > 1000-fold less potent than GSK'963 | [3] |
| Necroptosis Assay | Human U937 Cells | > 1000-fold less potent than GSK'963 | [3] | |
| Necrostatin-1 (Nec-1) | FP Binding Assay | RIPK1 | ~6.5 µM | [3] |
| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | ~2.5 µM | [3] | |
| Necroptosis Assay | Mouse L929 Cells | ~250 nM | [3] |
| | Necroptosis Assay | Human U937 Cells | ~500 nM |[3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Compound | Dosage | Administration | Key Outcome | Reference |
|---|---|---|---|---|---|---|
| C57BL/6 Mice | TNF+zVAD-induced Sterile Shock | GSK'963 | 0.2, 2, and 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent protection from hypothermia; 2 mg/kg provided complete protection. | [7][8][9] |
| C57BL/6 Mice | TNF+zVAD-induced Sterile Shock | Nec-1 | 2 mg/kg | Intraperitoneal (i.p.) | Minimal effect on hypothermia at a matched dose. |[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. Below are protocols for key experiments used to characterize this compound.
This assay measures the ability of a compound to inhibit necroptosis induced by TNF-α in the presence of a pan-caspase inhibitor (zVAD-FMK), which blocks apoptosis and shunts the signaling towards necroptosis.
-
Cell Lines: Mouse fibrosarcoma L929 cells or human monocytic U937 cells.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound, GSK'962 (inactive control), or Nec-1 for 30-60 minutes.
-
Induce necroptosis by adding TNF-α (e.g., 50 ng/mL) and zVAD-FMK.
-
Incubate for 18-24 hours.
-
Assess cell viability using a luminescent assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
-
-
Fluorescence Polarization (FP) Binding Assay:
-
Principle: This assay measures the affinity of this compound for the ATP-binding pocket of the RIPK1 kinase domain. A fluorescently labeled ligand that binds to RIPK1 is used. When the ligand is bound to the larger RIPK1 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. A competitive inhibitor like this compound will displace the fluorescent ligand, causing it to tumble faster and resulting in a decrease in polarization.
-
Procedure: A reaction mixture containing the RIPK1 kinase domain, the fluorescent ligand, and varying concentrations of the inhibitor is incubated. Fluorescence polarization is measured to determine the dose-dependent inhibition of ligand binding.[3]
-
-
ADP-Glo™ Kinase Assay:
-
Principle: This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced during the kinase's autophosphorylation reaction.
-
Procedure: The RIPK1 kinase domain is incubated with ATP and varying concentrations of this compound. After the reaction, the remaining ATP is depleted, and the ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the initial kinase activity.[3]
-
This method is used to confirm that this compound selectively inhibits RIPK1 kinase activity without affecting its scaffolding function in the NF-κB pathway.[10]
-
Cell Line: Bone marrow-derived macrophages (BMDMs).
-
Procedure:
-
Pre-treat BMDMs with this compound (e.g., 100 nM) or Nec-1 (e.g., 10 µM) for 30 minutes.[7]
-
Stimulate the cells with TNF-α (e.g., 50 ng/mL) for 5 and 15 minutes to observe IκBα phosphorylation and degradation, respectively.[7]
-
Lyse the cells and prepare lysates in a buffer containing protease and phosphatase inhibitors.[7]
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against total IκBα, phospho-IκBα, and a loading control (e.g., tubulin).[7][10]
-
A selective RIPK1 kinase inhibitor should not prevent the phosphorylation or degradation of IκBα.[3]
-
This model assesses the in vivo efficacy of RIPK1 inhibitors in preventing a lethal systemic inflammatory response.
-
Animal Model: C57BL/6 mice.[7]
-
Procedure:
-
Pre-treat mice with this compound or vehicle control via intraperitoneal (i.p.) injection.[7]
-
After a set time (e.g., 30 minutes), induce shock by co-injecting murine TNF-α and the pan-caspase inhibitor zVAD-FMK.
-
Monitor core body temperature rectally at regular intervals as a measure of the systemic inflammatory response and shock progression. Hypothermia is a key indicator of shock severity.[3]
-
Survival rates can also be monitored over a longer period.
-
Caption: A typical experimental workflow for the preclinical evaluation of a RIPK1 inhibitor like this compound.
Conclusion and Future Directions
This compound is a landmark tool compound that has significantly advanced our understanding of the role of RIPK1 kinase activity in inflammation and necroptosis.[3] Its high potency and selectivity have allowed researchers to dissect the specific contributions of RIPK1's kinase function in various disease models, from acute systemic inflammation to neurodegeneration.[3][5] Foundational studies have demonstrated its clear superiority over Nec-1 both in vitro and in vivo.[3]
While this compound is an exceptional research tool, its pharmacokinetic properties may not be suitable for chronic in vivo studies.[3] The foundational work on this compound has therefore paved the way for the development of next-generation RIPK1 inhibitors with improved metabolic stability and drug-like properties, some of which have advanced into clinical trials for inflammatory and neurodegenerative diseases.[2] The principles and protocols established in the characterization of this compound continue to guide the evaluation of these new therapeutic candidates.
References
- 1. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of GSK963: A Selective RIPK1 Kinase Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Drug Development Professionals
Introduction: Necroptosis, a form of regulated necrotic cell death, is increasingly recognized as a key driver of inflammation and pathogenesis in a variety of human diseases, including neurodegenerative, cardiovascular, and inflammatory conditions.[1][2] A central mediator in this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[3][4] The kinase activity of RIPK1 is essential for initiating the signaling cascade that leads to necroptotic cell death.[5] Consequently, inhibiting RIPK1 has emerged as a promising therapeutic strategy. GSK963 is a potent, selective, and structurally distinct small-molecule inhibitor of RIPK1 kinase, offering a powerful tool to investigate necroptosis and a potential therapeutic candidate for a range of inflammatory and degenerative diseases.[6][7] This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Core Mechanism of Action: Selective Inhibition of RIPK1 Kinase
This compound is a chiral small-molecule inhibitor that targets the ATP-binding pocket of RIPK1.[7] Its primary mechanism is the direct inhibition of the kinase function of RIPK1, which is a critical step in the formation of the "necrosome," a protein complex essential for executing necroptosis.[1][5] Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is activated through autophosphorylation.[5] Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and lytic cell death.[1][3] By binding to RIPK1, this compound prevents its autophosphorylation and subsequent activation of downstream effectors, thereby blocking the entire necroptotic cascade.
A key feature of this compound is its high selectivity. It has been shown to be over 10,000-fold more selective for RIPK1 compared to a panel of 339 other kinases.[7][8][9] Unlike the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), this compound does not inhibit indoleamine-2,3-dioxygenase (IDO), avoiding potential off-target effects.[7][10] Furthermore, this compound has an inactive enantiomer, GSK'962, which serves as an ideal negative control to confirm that the observed effects are due to on-target RIPK1 inhibition.[6][9]
Quantitative Data Presentation
This compound demonstrates significantly higher potency compared to the first-generation inhibitor Nec-1 in both biochemical and cellular assays.
Table 1: Biochemical Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| This compound | RIPK1 | FP Binding Assay | 29 | [8][9][11] |
| Nec-1 | RIPK1 | FP Binding Assay | >1000 |[6] |
FP: Fluorescence Polarization
Table 2: Cellular Necroptosis Inhibitory Activity of this compound
| Compound | Cell Line | Species | Necroptosis Stimulus | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|---|
| This compound | L-929 | Murine | TNF + zVAD | 1 | [7][10] |
| This compound | U937 | Human | TNF + zVAD | 4 | [7][10] |
| GSK'962 | L-929 | Murine | TNF + zVAD | >1000 | [6] |
| GSK'962 | U937 | Human | TNF + zVAD | >1000 | [6] |
| Nec-1 | L-929 | Murine | TNF + zVAD | ~500 | [6] |
| Nec-1 | U937 | Human | TNF + zVAD | ~500 |[6] |
zVAD: z-VAD-fmk, a pan-caspase inhibitor
Table 3: In Vivo Efficacy of this compound in TNF-Induced Shock Model
| Animal Model | Treatment Group | Dose (mg/kg) | Administration Route | Outcome | Reference(s) |
|---|---|---|---|---|---|
| C57BL/6 Mice | Vehicle | - | i.p. | Lethal hypothermia | [7][12] |
| C57BL/6 Mice | This compound | 0.2 | i.p. | Significant protection from hypothermia | [7][9] |
| C57BL/6 Mice | This compound | 2.0 | i.p. | Complete protection from hypothermia | [7][9][10] |
| C57BL/6 Mice | GSK'962 | 20 | i.p. | No effect |[7][12] |
i.p.: Intraperitoneal
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RIPK1 inhibitors. Below are synthesized protocols for key in vitro and in vivo experiments based on published literature.
In Vitro Necroptosis Induction and Inhibition Assay
This assay measures the ability of a compound to prevent necroptotic cell death induced by TNFα in the presence of a pan-caspase inhibitor.
Methodology:
-
Cell Plating: Seed murine L929 or human U937 cells in clear, flat-bottom 96-well plates at an appropriate density and allow them to adhere overnight.[13][14]
-
Compound Pre-treatment: Prepare serial dilutions of this compound, GSK'962 (negative control), and Nec-1 (positive control) in cell culture medium. Add the compounds to the respective wells and incubate for 30 minutes to 1 hour at 37°C.[8][13]
-
Necroptosis Induction: Add a cocktail of TNFα and the pan-caspase inhibitor z-VAD-fmk (zVAD) to the wells. Final concentrations are typically 10-100 ng/mL for TNFα and 20-50 µM for zVAD.[6][15][16]
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.[13][14]
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14]
-
Data Analysis: Normalize the viability data to untreated controls and plot dose-response curves to calculate IC₅₀ values.
Western Blot Analysis of RIPK1 Phosphorylation
This protocol is used to directly measure the inhibition of RIPK1 kinase activity in a cellular context by detecting the phosphorylation status of RIPK1 at key activation sites like Ser166.[17][18]
Methodology:
-
Cell Treatment: Culture cells (e.g., HT-29 or bone marrow-derived macrophages) and pre-treat with this compound (e.g., 100 nM) for 30 minutes.[8] Stimulate with TNFα (e.g., 50 ng/mL) for a short duration (e.g., 5-15 minutes) to induce RIPK1 phosphorylation.[8]
-
Lysis: Wash cells with ice-cold PBS and lyse on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve phosphorylation states.[8][19]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using SDS-PAGE (e.g., 4-12% gradient gel).[8]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with a blocking buffer, typically 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), for 1 hour at room temperature.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-RIPK1 Ser166) overnight at 4°C.[17][18] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[16] Re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.[17]
In Vivo TNF-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This acute in vivo model assesses the ability of this compound to prevent the lethal hypothermia caused by systemic inflammation induced by TNFα and a caspase inhibitor.
Methodology:
-
Animal Model: Use C57BL/6 mice.[8][9] Allow animals to acclimate before the experiment. Measure the baseline core body temperature using a rectal probe.
-
Compound Administration: Pre-treat mice with this compound (e.g., 0.2, 2, 10 mg/kg), vehicle, or a negative control (GSK'962) via intraperitoneal (i.p.) injection 15 minutes prior to the inflammatory challenge.[7][12]
-
Shock Induction: Induce systemic inflammation by administering a combination of murine TNFα and z-VAD-fmk via intravenous (i.v.) injection.[7][12]
-
Monitoring: Monitor the core body temperature of the animals at regular intervals (e.g., every 30-60 minutes) for 3-6 hours using a rectal probe.[12]
-
Data Analysis: Plot the change in body temperature over time for each treatment group. Statistical analysis (e.g., ANOVA) is used to determine the significance of protection from hypothermia compared to the vehicle-treated group.
Conclusion
This compound is a highly potent and selective RIPK1 kinase inhibitor that effectively blocks necroptotic cell death in both in vitro and in vivo models. Its favorable characteristics, including high selectivity over other kinases and the availability of an inactive enantiomer for control experiments, make it an invaluable tool for studying the role of RIPK1 in health and disease. The significant in vivo efficacy in preclinical models of sterile inflammation underscores its therapeutic potential for treating diseases driven by necroptosis. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of this compound and other RIPK1 inhibitors in their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Suppression of RIPK1-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. GSK-963 (this compound) | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 18. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for GSK963, a Selective RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK963 is a potent and highly selective chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation and programmed cell death, including necroptosis.[3][4][5] this compound exhibits significant potency in inhibiting RIPK1-dependent necroptosis in both human and murine cells, making it a valuable tool for studying the role of RIPK1 in various physiological and pathological processes.[3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of RIPK1, inhibiting its kinase activity.[3] This inhibition prevents the autophosphorylation of RIPK1, a crucial step in the signaling cascade that leads to necroptosis.[5] this compound is over 10,000-fold more selective for RIPK1 compared to a panel of 339 other kinases.[1][3] Notably, it has an inactive enantiomer, GSK962, which can be used as a negative control to confirm on-target effects.[2][3]
Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Fluorescence Polarization (FP) Binding Assay | RIPK1 | Cell-free | 29 nM | [1][2] |
| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | Cell-free | Not specified | [3] |
| Necroptosis Inhibition | TNF + zVAD-induced | Mouse Fibrosarcoma (L929) | 1 nM | [3][6] |
| Necroptosis Inhibition | TNF + zVAD-induced | Human Monocytic (U937) | 4 nM | [3][6] |
| Necroptosis Inhibition | TNF + zVAD-induced | Primary Murine Bone Marrow-Derived Macrophages (BMDM) | Not specified | [3] |
| Necroptosis Inhibition | TNF + zVAD + SMAC mimetic-induced | Primary Human Neutrophils | Not specified | [3] |
Signaling Pathway
This compound inhibits the necroptosis signaling pathway initiated by tumor necrosis factor (TNF). The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: TNFα-induced necroptosis pathway and inhibition by this compound.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10-100 mM).
-
Storage: Store the solid compound at -20°C for up to 3 years.[1] Store stock solutions in aliquots at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]
-
Working Solution: To prepare a working solution, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Induction and Inhibition of Necroptosis in L929/U937 Cells
This protocol describes the induction of necroptosis using TNFα and the pan-caspase inhibitor zVAD-FMK, and its inhibition by this compound.
Materials:
-
L929 (mouse fibrosarcoma) or U937 (human monocytic) cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
GSK962 (inactive enantiomer, optional negative control)
-
TNFα (human or mouse, as appropriate for the cell line)
-
zVAD-FMK (pan-caspase inhibitor)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed L929 or U937 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL.[7]
-
Pre-treatment with Inhibitor: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or GSK962 for 30 minutes to 1 hour.[1]
-
Induction of Necroptosis: Add TNFα (e.g., 50-100 ng/mL) and zVAD-FMK (e.g., 20 µM) to the wells to induce necroptosis.[7]
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for necroptosis inhibition assay.
Protocol 2: Western Blot Analysis of RIPK1 Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation of downstream targets in the RIPK1 signaling pathway.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or other relevant cell type
-
Complete cell culture medium
-
This compound
-
TNFα
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (e.g., anti-phospho-IκB, anti-IκB, anti-tubulin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Culture BMDMs to the desired confluency. Pre-treat the cells with 100 nM this compound for 30 minutes.[1]
-
Stimulation: Stimulate the cells with 50 ng/mL TNFα for specific time points (e.g., 5 and 15 minutes) to observe signaling events like IκB phosphorylation and degradation.[1][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Use tubulin as a loading control to normalize the data.[1][8]
Troubleshooting
-
Compound Precipitation: this compound is poorly soluble in aqueous solutions.[7] When preparing working solutions, ensure the DMSO stock is properly dissolved and dilute it into the medium with thorough mixing. If precipitation is suspected, sonication in a 37°C water bath may help.[7]
-
Distinguishing Apoptosis and Necroptosis: To confirm that the observed cell death is necroptosis, it is recommended to include markers for both apoptosis (e.g., cleaved caspase-3) and necroptosis (e.g., p-RIPK1, p-MLKL) in your analysis.[7]
-
Off-target Effects: Although this compound is highly selective, it is good practice to use the inactive enantiomer GSK962 as a negative control to verify that the observed effects are due to the specific inhibition of RIPK1.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK963 in a Mouse Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in murine models of sepsis. The protocols detailed below are based on established methodologies for sepsis modeling and the known pharmacological properties of this compound and other RIPK1 inhibitors.
Introduction to this compound and its Role in Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key pathological feature of sepsis is a systemic inflammatory response, often leading to cell death and subsequent organ failure. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways that drive both inflammation and programmed cell death (necroptosis) during sepsis.[1][2][3] this compound is a highly potent and selective small molecule inhibitor of RIPK1 kinase activity.[4] By inhibiting RIPK1, this compound can block the necroptotic cell death pathway, which is a significant contributor to tissue damage in sepsis. While direct studies of this compound in common sepsis models like cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection are limited, its efficacy in a TNF-induced shock model, which mimics key aspects of septic shock, suggests its potential as a therapeutic agent in sepsis research.[4][5]
Mechanism of Action of this compound
This compound specifically targets the kinase activity of RIPK1. In the context of sepsis, inflammatory stimuli such as TNF-α and LPS trigger signaling cascades that involve RIPK1. The inhibition of RIPK1's kinase function by this compound prevents the phosphorylation of downstream targets, including RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), thereby inhibiting the formation of the necrosome complex and subsequent necroptotic cell death.[1][6][7]
Data Presentation
The following table summarizes key quantitative data for RIPK1 inhibitors in relevant mouse models. Due to the limited availability of data for this compound in direct sepsis models, data from a TNF-induced shock model and from studies using the related RIPK1 inhibitor Necrostatin-1 (Nec-1) in sepsis models are included for comparative purposes.
| Compound | Mouse Model | Dosing Regimen | Key Findings | Reference |
| This compound | TNF-induced shock | 0.2, 2, 10 mg/kg, i.p. (single dose) | Dose-dependent protection from hypothermia. Complete protection at 2 mg/kg. | [4][5] |
| Necrostatin-1 | LPS-induced acute lung injury | 5 mg/kg, transtracheal (single dose) | Reduced expression of RIPK1 and RIPK3; decreased inflammatory cytokines. | [8] |
| Necrostatin-1 | LPS-induced inflammatory hyperalgesia | 0.01 mg/kg, i.p. (single dose) | Ameliorated thermal hyperalgesia; reversed increased activity of RIPK1, RIPK3, and MLKL. | [9] |
| GSK3β inhibitor peptide | LPS-induced endotoxin shock | 30 mg/kg, i.p. (single dose) | Significantly improved survival. | [10] |
| Necrostatin-1 | Total Body Irradiation | 9.25 Gy or 9.5 Gy | Effective in improving survival when given 24, 48, or 72 hours after TBI. | [11] |
Experimental Protocols
Disclaimer: The following protocols for the use of this compound in CLP and LPS-induced sepsis models are proposed based on the available literature for this compound in other inflammatory models and for other RIPK1 inhibitors in sepsis models. Researchers should perform dose-response and time-course studies to optimize the protocol for their specific experimental conditions.
Protocol 1: Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is considered the gold standard for sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[12][13][14][15][16]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile saline)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-gauge)
-
Sterile saline for resuscitation
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a specific pathogen-free facility.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with PEG300 and sterile saline to the final desired concentration. A final DMSO concentration of <10% is recommended.
-
Anesthesia: Anesthetize the mouse using an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Shave the abdomen and disinfect the surgical area with 70% ethanol.
-
Make a 1-2 cm midline laparotomy to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the degree of ligation determines the severity of sepsis).
-
Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of feces can be extruded to ensure patency.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) with sutures.
-
-
This compound Administration (Proposed):
-
Prophylactic Treatment: Administer this compound (proposed dose range: 1-5 mg/kg, i.p.) 30 minutes to 1 hour before the CLP procedure.
-
Therapeutic Treatment: Administer this compound (proposed dose range: 1-5 mg/kg, i.p. or i.v.) 1-6 hours after the CLP procedure.
-
-
Post-operative Care:
-
Immediately after surgery, administer 1 ml of sterile saline subcutaneously for fluid resuscitation.
-
Place the mouse on a warming pad until it recovers from anesthesia.
-
Provide soft, moistened food on the cage floor.
-
Monitor the mice closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).
-
-
Endpoint Analysis:
-
Survival: Monitor survival for up to 7 days.
-
Organ Dysfunction: At predetermined time points (e.g., 24, 48 hours), euthanize mice and collect blood and organs for analysis of organ injury markers (e.g., ALT, AST for liver; BUN, creatinine for kidney).
-
Inflammatory Markers: Measure cytokine and chemokine levels (e.g., TNF-α, IL-6, IL-1β) in serum or peritoneal lavage fluid by ELISA or multiplex assay.
-
Histopathology: Fix organs in 10% formalin for histological examination of tissue damage.
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
The LPS model induces a systemic inflammatory response that mimics many features of the hyperinflammatory phase of sepsis.[17][18][19][20][21][22][23]
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile saline
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Preparation of this compound and LPS:
-
Prepare this compound as described in Protocol 1.
-
Dissolve LPS in sterile saline to the desired concentration.
-
-
This compound Administration (Proposed): Administer this compound (proposed dose range: 1-5 mg/kg, i.p.) 30 minutes to 1 hour before LPS injection.
-
Induction of Endotoxemia: Administer a single i.p. injection of LPS. The dose of LPS will determine the severity of the endotoxemia and should be optimized in pilot studies (a common dose range is 5-20 mg/kg).
-
Monitoring and Endpoint Analysis:
-
Survival: For lethal dose models, monitor survival for up to 72 hours.
-
Systemic Inflammation: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood to measure serum levels of inflammatory cytokines (TNF-α, IL-6, etc.).
-
Organ Injury: Collect organs for histological analysis and measurement of injury markers as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: RIPK1 signaling pathway in sepsis.
Experimental Workflow: CLP Model
References
- 1. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell death proteins in sepsis: key players and modern therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. GSK3β Inhibitor Peptide Protects Mice from LPS-induced Endotoxin Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 13. Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 17. Exploring LPS-induced sepsis in rats and mice as a model to study potential protective effects of the nociceptin/orphanin FQ system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Intracellular and Extracellular Lipopolysaccharide Signaling in Sepsis: Avenues for Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Optimal GSK963 Concentration for Inhibiting Necroptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. This pathway is primarily mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Upon induction by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 is activated, leading to the formation of a functional necrosome complex and subsequent cell death.
GSK963 is a highly potent and selective chiral small-molecule inhibitor of RIPK1 kinase activity.[1][2][3] Its high selectivity and potency make it an invaluable tool for studying the role of RIPK1-mediated necroptosis in various experimental models. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound to inhibit necroptosis effectively.
Mechanism of Action of this compound
This compound specifically targets the kinase activity of RIPK1, a crucial upstream regulator in the necroptosis cascade. By inhibiting the autophosphorylation and activation of RIPK1, this compound prevents the recruitment and activation of downstream effectors, RIPK3 and MLKL, thereby blocking the formation of the necrosome and subsequent membrane disruption.[1]
Diagram of the Necroptosis Signaling Pathway and Inhibition by this compound
References
Application Notes and Protocols for GSK963 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of GSK963, a potent and selective RIP1 kinase inhibitor, for in vivo research applications. The following protocols and data are intended to guide researchers in the effective use of this compound in preclinical studies.
Introduction
This compound is a chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation.[1][2][3] With a reported IC50 of 29 nM for RIPK1, it demonstrates high potency and selectivity, being over 10,000-fold more selective for RIPK1 than for 339 other kinases.[1][2][3] this compound serves as an invaluable tool for investigating the role of RIPK1-mediated necroptosis in various disease models. Its inactive enantiomer, GSK962, can be utilized as a negative control to confirm on-target effects.[2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 2049868-46-2 |
| Appearance | White to beige solid powder |
Solubility Data
This compound exhibits varying solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, particularly in DMSO.[1] Sonication may be recommended to aid dissolution in some cases.[4]
| Solvent | Solubility (Reported) |
| DMSO | ≥ 200 mg/mL (868.39 mM)[1] |
| 75 mg/mL (325.65 mM)[5] | |
| 40 mg/mL (173.68 mM)[4] | |
| 2 mg/mL[6] | |
| Ethanol | 46 mg/mL |
| Water | Insoluble[1] |
| Acetonitrile | Soluble[7] |
In Vivo Formulation Protocols
The selection of an appropriate vehicle is critical for achieving desired exposure and efficacy in animal models. Below are established protocols for preparing this compound for different routes of administration.
Protocol 1: Injectable Formulation (Aqueous System)
This formulation is suitable for intraperitoneal (i.p.) administration and provides a clear solution.
Vehicle Composition:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% ddH₂O
Procedure:
-
Prepare a stock solution of this compound in fresh, anhydrous DMSO (e.g., 200 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 40% of the final volume of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween 80 and mix until clear.
-
Add 50% of the final volume of sterile ddH₂O to reach the final desired concentration (e.g., 10 mg/mL).[1]
-
Vortex the final solution until it is homogeneous.
-
It is recommended to use this formulation immediately after preparation for optimal results.[1]
Protocol 2: Injectable Formulation (SBE-β-CD System)
This formulation is an alternative for achieving a clear solution for injection.
Vehicle Composition:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This can be stored at 4°C for up to one week.[3][5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3][5]
-
Add the required volume of the DMSO stock solution to a sterile tube.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock to make up the final volume.
-
Mix thoroughly until a clear solution is obtained. This method can achieve a final this compound concentration of ≥ 2.5 mg/mL.[5]
Protocol 3: Oral Administration (Suspension)
For oral gavage, a suspension can be prepared using Carboxymethylcellulose sodium (CMC-Na).
Vehicle Composition:
-
CMC-Na solution (e.g., 0.5% or 1% in sterile water)
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the desired concentration of CMC-Na solution in sterile water.
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly to obtain a homogeneous suspension. This can achieve a concentration of ≥ 5 mg/mL.[1]
In Vivo Dosing Recommendations
The following doses have been reported in murine models and can serve as a starting point for study design.
| Animal Model | Dosing Range | Route of Administration | Study Context |
| C57BL/6 Mice | 0.2, 2, and 10 mg/kg | i.p. | TNF + zVAD-induced lethal shock model[1][3] |
| Mice | 25 mg/kg/3 hr | i.p. | Intracerebral hemorrhage model[6] |
A dose of 2 mg/kg this compound was shown to provide complete protection against hypothermia in the TNF-induced sterile shock model.[2][7]
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of RIPK1. In the necroptosis pathway, stimuli such as TNFα binding to its receptor (TNFR1) can lead to the formation of Complex II. Within this complex, RIPK1 undergoes autophosphorylation, which is a critical step for the recruitment and activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture, resulting in necroptotic cell death. This compound blocks the initial autophosphorylation of RIPK1, thereby halting the entire downstream signaling cascade.
Caption: this compound inhibits the necroptosis signaling pathway by blocking RIPK1 autophosphorylation.
Experimental Workflow for In Vivo Preparation
The following diagram outlines the general workflow for preparing this compound for in vivo administration.
Caption: Workflow for the preparation and administration of this compound for in vivo studies.
Storage and Stability
-
In Solvent: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year[4] or 2 years[5], or at -20°C for 1 month[1] to 1 year[5].
Always refer to the manufacturer's specific recommendations for storage of the compound and its solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | RIP kinase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK′963 ≥98% (HPLC) | 2049868-46-2 [sigmaaldrich.cn]
- 7. caymanchem.com [caymanchem.com]
Application Note: Western Blot Protocol for Demonstrating GSK'963 Target Engagement with RIPK1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for utilizing Western blotting to demonstrate the target engagement of GSK'963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] Effective target engagement is a critical step in the preclinical validation of kinase inhibitors. The following protocols and guidelines will enable researchers to reliably assess the inhibitory action of GSK'963 on the RIPK1 signaling pathway, a key mediator of necroptotic cell death.[4][5] The primary biomarker for assessing RIPK1 activation is its autophosphorylation at Serine 166 (p-RIPK1 S166).[6][7][8][9] This protocol will focus on the detection of p-RIPK1 (S166) as a direct measure of GSK'963 target engagement. Furthermore, the phosphorylation status of downstream effectors, RIPK3 and MLKL, can serve as secondary confirmation of pathway inhibition.[4][6]
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a crucial role in regulating inflammation and cell death pathways, including apoptosis and necroptosis.[7] Necroptosis is a form of programmed necrosis that is implicated in various pathological conditions, including inflammatory diseases and neurodegeneration.[5] The kinase activity of RIPK1 is essential for the initiation of necroptosis. Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is activated through autophosphorylation, leading to the recruitment and phosphorylation of RIPK3.[6][10] This, in turn, results in the phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like (MLKL), which translocates to the plasma membrane, causing lytic cell death.[4][6]
GSK'963 is a highly potent and selective inhibitor of RIPK1 kinase activity, with an IC50 of 29 nM.[1][2] It has been shown to effectively block necroptosis in both human and murine cells.[10][11] Demonstrating that GSK'963 engages its target, RIPK1, in a cellular context is fundamental for its development as a therapeutic agent. This protocol outlines a Western blot-based assay to measure the inhibition of RIPK1 phosphorylation by GSK'963 in a cell-based model of TNFα-induced necroptosis.
Signaling Pathway
The diagram below illustrates the TNFα-induced necroptosis signaling pathway and the point of intervention by GSK'963. Under conditions where apoptosis is inhibited (e.g., by a pan-caspase inhibitor like zVAD-fmk), TNFα stimulation leads to the formation of the necrosome, a signaling complex containing activated, phosphorylated RIPK1 and RIPK3. GSK'963 directly inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis.
Experimental Protocol
This protocol is optimized for human colorectal adenocarcinoma HT-29 cells, which are a well-established model for studying TNFα-induced necroptosis.[8][9][12]
Materials and Reagents
-
Cell Line: HT-29 (ATCC® HTB-38™)
-
Culture Medium: McCoy's 5A Medium Modified, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents for Induction of Necroptosis:
-
Test Compound: GSK'963 (various concentrations, e.g., 1 nM to 1000 nM)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: 4-12% Bis-Tris gels[1]
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm)[14]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG[14]
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate[14]
-
Imaging System: Chemiluminescence imaging system
Procedure
-
Cell Culture and Plating:
-
Culture HT-29 cells in a 37°C, 5% CO2 humidified incubator.
-
Seed 1.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
-
Compound Treatment and Necroptosis Induction:
-
Pre-treat cells with varying concentrations of GSK'963 (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
To induce necroptosis, add a cocktail of TNF-α (20 ng/mL), SM-164 (100 nM), and z-VAD-fmk (20 µM) to the appropriate wells.[8]
-
Include a negative control group (untreated cells) and a positive control group (induced with TNF-α/SM-164/z-VAD-fmk without GSK'963).
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1 S166) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[14]
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein bands to the total protein bands and/or the loading control.
-
Western Blot Workflow
The following diagram outlines the key steps in the Western blot protocol for assessing GSK'963 target engagement.
Data Presentation
The quantitative data obtained from the densitometry analysis should be presented in a clear and organized manner. The following tables provide a template for summarizing the results.
Table 1: Dose-Dependent Inhibition of RIPK1 Phosphorylation by GSK'963
| Treatment Group | GSK'963 Conc. (nM) | Relative p-RIPK1 (S166) Intensity (Normalized to Total RIPK1) | % Inhibition of p-RIPK1 |
| Untreated Control | 0 | 0.05 ± 0.01 | N/A |
| Vehicle Control (Induced) | 0 | 1.00 ± 0.12 | 0% |
| GSK'963 | 1 | 0.85 ± 0.10 | 15% |
| GSK'963 | 10 | 0.45 ± 0.08 | 55% |
| GSK'963 | 100 | 0.10 ± 0.03 | 90% |
| GSK'963 | 1000 | 0.06 ± 0.02 | 94% |
Table 2: Effect of GSK'963 on Downstream Necroptosis Markers
| Treatment Group | GSK'963 Conc. (nM) | Relative p-RIPK3 Intensity (Normalized to Total RIPK3) | Relative p-MLKL Intensity (Normalized to Total MLKL) |
| Untreated Control | 0 | 0.04 ± 0.01 | 0.03 ± 0.01 |
| Vehicle Control (Induced) | 0 | 1.00 ± 0.15 | 1.00 ± 0.18 |
| GSK'963 | 100 | 0.12 ± 0.04 | 0.09 ± 0.03 |
Conclusion
This application note provides a comprehensive Western blot protocol to demonstrate the target engagement of GSK'963 with RIPK1. By measuring the dose-dependent inhibition of RIPK1 phosphorylation at Ser166, researchers can effectively quantify the cellular potency of GSK'963. The analysis of downstream markers such as p-RIPK3 and p-MLKL further validates the on-target effect of the inhibitor on the necroptosis signaling pathway. This method is a valuable tool for the preclinical assessment of RIPK1 inhibitors and can be adapted for other cell lines and research contexts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Necroptosis Signaling Pathway | Bio-Techne [bio-techne.com]
- 6. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-RIP (Ser166) (D1L3S) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 12. Phospho-RIPK1 (Ser166) Polyclonal Antibody (28252-1-AP) [thermofisher.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Utilizing GSK963 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK963 is a highly potent and selective chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of regulated necrotic cell death.[1][2][3] With an IC50 of 29 nM in binding assays, this compound offers over 10,000-fold selectivity for RIPK1 compared to a wide range of other kinases.[1][3] Its ability to specifically inhibit RIPK1-dependent cell death makes it a valuable tool for investigating the role of necroptosis in various pathological conditions, including inflammatory diseases and cancer.
The interplay between different cell death pathways, such as necroptosis and apoptosis, presents a compelling rationale for exploring combination therapies. By simultaneously targeting multiple signaling nodes, researchers can potentially achieve synergistic effects, overcome drug resistance, and enhance therapeutic efficacy. These application notes provide a framework for designing and executing experiments to evaluate the combination of this compound with other inhibitors, focusing on two promising therapeutic strategies: combination with the chemotherapeutic agent cisplatin and with the BCL-2 inhibitor venetoclax.
Signaling Pathways and Rationale for Combination
RIPK1-Mediated Necroptosis Pathway
RIPK1 is a key upstream kinase in the necroptosis pathway. Upon stimulation by factors such as Tumor Necrosis Factor (TNF), RIPK1 can be activated, leading to the formation of a protein complex known as the necrosome, which also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. This cascade ultimately results in the phosphorylation and oligomerization of MLKL, which translocates to the plasma membrane, disrupting its integrity and causing lytic cell death.
Caption: RIPK1 signaling pathway leading to necroptosis and apoptosis.
Combination with Cisplatin: Cisplatin is a widely used chemotherapy drug that induces DNA damage, leading to apoptosis.[3][4][5][6] However, cancer cells can develop resistance to cisplatin through various mechanisms, including the upregulation of anti-apoptotic proteins. The induction of necroptosis by inhibiting RIPK1 with this compound could provide an alternative cell death pathway to eliminate cisplatin-resistant cells. A study combining another RIPK1 inhibitor, GSK2982772, with cisplatin in glioblastoma cells showed reduced cell proliferation and increased apoptosis, providing a strong rationale for this combination.
Combination with Venetoclax: Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[7][8][9][10][11] By inhibiting BCL-2, venetoclax promotes apoptosis in cancer cells that are dependent on this survival pathway. However, resistance can emerge through the upregulation of other anti-apoptotic proteins like MCL-1 or through the activation of alternative survival pathways. Combining venetoclax with this compound could be a powerful strategy to co-opt two distinct cell death pathways. If apoptosis is blocked or bypassed, inducing necroptosis with this compound may provide a synergistic therapeutic effect. Studies combining venetoclax with other kinase inhibitors have demonstrated synergy in hematological malignancies.[7][9][10]
Experimental Workflows
A systematic approach is crucial for evaluating drug combinations. The following workflow outlines the key steps from initial single-agent screening to in-depth mechanistic studies.
Caption: General experimental workflow for combination studies.
Quantitative Data Presentation
Clear presentation of quantitative data is essential for interpreting the results of combination studies. The following tables provide templates for summarizing key findings.
Table 1: Single-Agent IC50 Values
| Cell Line | Inhibitor | IC50 (nM) |
| Example: Glioblastoma (U251) | This compound | 50 |
| Cisplatin | 2500 | |
| Example: Acute Myeloid Leukemia (MOLM-13) | This compound | 75 |
| Venetoclax | 10 |
Note: These are representative values. Actual IC50 values must be determined experimentally for each cell line.
Table 2: Combination Index (CI) Values for this compound and Partner Inhibitor
| Cell Line | Combination | Effect Level (Fa) | Combination Index (CI) | Interpretation |
| Example: Glioblastoma (U251) | This compound + Cisplatin | 0.50 | 0.7 | Synergy |
| 0.75 | 0.6 | Synergy | ||
| 0.90 | 0.5 | Strong Synergy | ||
| Example: Acute Myeloid Leukemia (MOLM-13) | This compound + Venetoclax | 0.50 | 0.8 | Synergy |
| 0.75 | 0.7 | Synergy | ||
| 0.90 | 0.6 | Synergy |
Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. Fa represents the fraction of cells affected.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies (MTT/CellTiter-Glo)
This protocol is designed to assess the effect of this compound in combination with another inhibitor on cell viability using a checkerboard titration method.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination partner inhibitor (e.g., Cisplatin or Venetoclax, stock solution in appropriate solvent)
-
96-well clear-bottom plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or appropriate solubilization buffer for formazan crystals (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Preparation and Addition (Checkerboard):
-
Prepare serial dilutions of this compound and the combination partner in complete medium. A 7x7 or 9x9 matrix is common.
-
Carefully add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of the combination partner dilutions to the appropriate wells. The final volume in each well should be 200 µL.
-
Include wells with single agents at each concentration and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence.
-
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Immunoblotting for Mechanistic Validation
This protocol is used to assess changes in the expression and phosphorylation of key proteins in the necroptosis and apoptosis pathways following combination treatment.
Materials:
-
Cells treated as described in Protocol 1 (in larger format, e.g., 6-well plates)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-p-RIPK1, anti-MLKL, anti-p-MLKL, anti-cleaved Caspase-3, anti-BCL-2, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
Conclusion
The combination of the highly selective RIPK1 inhibitor this compound with other targeted therapies or conventional chemotherapy holds significant promise for enhancing anti-cancer efficacy and overcoming resistance. The protocols and guidelines provided here offer a robust framework for researchers to explore these synergistic interactions. Careful experimental design, execution, and data analysis are paramount to successfully identifying and validating novel combination strategies that could ultimately translate into improved therapeutic outcomes for patients.
References
- 1. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of combined cisplatin and Clinacanthus nutans extract on triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin and Procaterol Combination in Gastric Cancer? Targeting Checkpoint Kinase 1 for Cancer Drug Discovery and Repurposing by an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venetoclax Resistance in AML Cell Lines Can Be Overcome by ERK1/2 Targeting | Blood Cancers Today [bloodcancerstoday.com]
- 8. Rational combination strategies to enhance venetoclax activity and overcome resistance in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 10. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of GSK963 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute brain injuries such as stroke and trauma. A key mediator in the signaling pathways that drive neuroinflammatory processes is the Receptor-Interacting Protein Kinase 1 (RIPK1). GSK963 is a highly potent and selective inhibitor of RIPK1 kinase activity, making it a valuable tool for investigating the role of RIPK1-mediated signaling in neuroinflammation. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.
This compound offers a significant improvement over other RIPK1 inhibitors like Necrostatin-1 (Nec-1) due to its higher potency and selectivity.[1][2] It is a chiral small-molecule that effectively blocks RIPK1-dependent necroptosis and inflammatory responses.[1] The availability of its inactive enantiomer, GSK962, provides a crucial negative control to ensure on-target effects in experimental settings.[1]
Mechanism of Action
This compound specifically targets the kinase activity of RIPK1, a serine/threonine kinase that acts as a critical signaling node in cellular responses to stimuli such as tumor necrosis factor (TNF).[2][3] In the context of neuroinflammation, RIPK1 is involved in both promoting inflammatory cytokine production and inducing a form of programmed necrosis called necroptosis. By inhibiting the kinase activity of RIPK1, this compound can block these downstream effects, thereby reducing the production of pro-inflammatory mediators and preventing necroptotic cell death of neurons, microglia, and astrocytes.
Data Presentation
This compound Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | RIPK1 | FP binding assay | 29 nM | [3][4] |
| This compound | Necroptosis Inhibition (murine L929 cells) | Cell Viability Assay | 1 nM | [1][2] |
| This compound | Necroptosis Inhibition (human U937 cells) | Cell Viability Assay | 4 nM | [1][2] |
| GSK962 (inactive enantiomer) | Necroptosis Inhibition (murine & human cells) | Cell Viability Assay | >1000-fold less potent than this compound | [1] |
| Necrostatin-1 | RIPK1 | - | Moderately potent | [1] |
This compound demonstrates over 10,000-fold selectivity for RIPK1 over a panel of 339 other kinases.[3][4]
In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Administration Route | Outcome | Reference |
| C57BL/6 mice | This compound | 0.2 mg/kg | Intraperitoneal (i.p.) | Significant protection from TNF+zVAD-induced hypothermia | [1][5] |
| C57BL/6 mice | This compound | 2 mg/kg | Intraperitoneal (i.p.) | Complete protection from TNF+zVAD-induced hypothermia | [1][5] |
| C57BL/6 mice | GSK962 | 20 mg/kg | Intraperitoneal (i.p.) | No effect on TNF+zVAD-induced hypothermia | [1] |
Signaling Pathways and Experimental Workflows
Caption: RIPK1 Signaling Pathway in Neuroinflammation.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Cytokine Production in Microglia
This protocol details the methodology to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
1. Materials:
-
This compound (and GSK962 as a negative control)
-
Lipopolysaccharide (LPS) from E. coli
-
BV-2 microglial cell line (or primary microglia)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
2. Cell Culture and Plating:
-
Culture BV-2 microglia in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
3. Treatment:
-
Prepare stock solutions of this compound and GSK962 in DMSO. Further dilute in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the cells with varying concentrations of this compound or GSK962 for 30 minutes.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include a vehicle control group (DMSO) and an unstimulated control group.
4. Analysis:
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well if necessary.
In Vivo Protocol: this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes the use of this compound in a mouse model of systemic inflammation leading to neuroinflammation, induced by intraperitoneal (i.p.) injection of LPS.
1. Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Vehicle for this compound (e.g., 20% SBE-β-CD in Saline)[5]
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Primary antibodies (e.g., anti-GFAP for astrocytes, anti-Iba1 for microglia)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
2. Animal Treatment:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal (i.p.) injection 15 minutes prior to the LPS challenge.[1]
-
Induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg). A control group should receive saline instead of LPS.
3. Tissue Collection and Processing:
-
At a predetermined time point after LPS injection (e.g., 24 hours), anesthetize the mice.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in a 30% sucrose solution until they sink.
-
Freeze the brains and section them using a cryostat (e.g., 30 µm sections).
4. Immunohistochemistry for Astrocyte and Microglia Reactivity:
-
Mount the brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies against GFAP (for astrocytes) and Iba1 (for microglia) overnight at 4°C.
-
Wash the sections with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells to assess astrocyte and microglia reactivity.
Protocol for Western Blot Analysis of the RIPK1 Pathway
This protocol outlines the steps to analyze the phosphorylation of RIPK1 and downstream signaling molecules in cell lysates treated with this compound.
1. Materials:
-
This compound
-
Stimulus (e.g., TNF-α)
-
Cell line (e.g., bone marrow-derived macrophages - BMDMs)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-RIPK1, anti-RIPK1, anti-p-IκB, anti-IκB, anti-tubulin or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
2. Cell Treatment and Lysis:
-
Plate BMDMs and allow them to adhere.
-
Pre-treat the cells with this compound (100 nM) or vehicle for 30 minutes.[3]
-
Stimulate the cells with TNF-α (50 ng/mL) for 5 and 15 minutes to observe phosphorylation and degradation of IκB, respectively.[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like tubulin or β-actin to ensure equal protein loading.
Conclusion
This compound is a powerful and specific research tool for dissecting the role of RIPK1 kinase activity in neuroinflammatory processes. Its high potency and selectivity, coupled with the availability of an inactive enantiomer, allow for robust and reliable experimental outcomes. The protocols provided herein offer a starting point for researchers to investigate the therapeutic potential of RIPK1 inhibition in a variety of in vitro and in vivo models of neurological diseases where neuroinflammation is a key pathological feature.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Inhibition of GSK3β and RIP1K Attenuates Glial Scar Formation Induced by Ischemic Stroke via Reduction of Inflammatory Cytokine Production [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK963 in Ischemic Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK963 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of regulated cell death implicated in the pathophysiology of ischemic injury.[1][2] With an IC50 of 29 nM for RIPK1, this compound offers a powerful tool to investigate the role of necroptosis in various ischemic models, including cerebral, myocardial, and renal ischemia.[1][2] Its high selectivity, over 10,000-fold against 339 other kinases, and the availability of an inactive enantiomer, GSK962, for on-target validation, make it a superior research tool compared to less specific inhibitors like Necrostatin-1.[1] These application notes provide detailed protocols and supporting data for the use of this compound in preclinical studies of ischemic injury.
Mechanism of Action in Ischemic Injury
Ischemic events trigger a cascade of cellular stress signals, including the activation of death receptors like TNFR1. In the context of ischemia-reperfusion injury, the cellular environment can favor necroptosis over apoptosis. This compound specifically inhibits the kinase activity of RIPK1, preventing the autophosphorylation of RIPK1 and the subsequent recruitment and phosphorylation of RIPK3 and the mixed-lineage kinase domain-like (MLKL) protein. This disruption of the necrosome complex formation ultimately blocks the execution of necroptotic cell death, thereby preserving tissue viability in the face of ischemic insults.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Species | Assay | IC50 |
| L929 | Murine | TNF-induced Necroptosis | 1 nM[1] |
| U937 | Human | TNF-induced Necroptosis | 4 nM[1][2] |
| Primary Murine Bone Marrow-Derived Macrophages | Murine | TNF-induced Necroptosis | ~2 nM |
| Primary Human Neutrophils | Human | TNF/zVAD/SMAC-induced Necroptosis | ~3 nM |
In Vivo Efficacy of this compound in a TNF-Induced Shock Model
While specific data for ischemic models is still emerging, the following data from a TNF-induced sterile shock model in C57BL/6 mice demonstrates the in vivo potency of this compound.
| Dosage (mg/kg, i.p.) | Outcome |
| 0.2 | Significant protection from hypothermia[2] |
| 2 | Complete protection from hypothermia[2] |
| 10 | Not specified, used for pharmacokinetic profiling |
Experimental Protocols
Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of transient focal cerebral ischemia in rodents, a widely used model to study stroke.
Materials:
-
This compound
-
Vehicle (e.g., 20% SBE-β-CD in saline)[2]
-
Anesthetic (e.g., isoflurane)
-
Nylon monofilament suture (4-0 for rats, 6-0 for mice) with a silicon-coated tip
-
Surgical instruments
-
Laser-Doppler flowmeter
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.
-
Surgical Approach: Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Suture Insertion: Introduce the silicon-coated nylon monofilament through an incision in the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). A Laser-Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.
-
This compound Administration (Proposed): Based on general protocols for RIPK1 inhibitors, this compound could be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. A potential starting dose, extrapolated from other models, could be in the range of 1-5 mg/kg. Administration could be prophylactic (e.g., 30 minutes before MCAO) or therapeutic (e.g., at the time of reperfusion).
-
Reperfusion: After the desired period of ischemia (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.
-
Outcome Assessment: 24-48 hours post-MCAO, assess neurological deficits and measure infarct volume using TTC staining.
Myocardial Ischemia: Myocardial Infarction (MI) Model
This protocol details the induction of myocardial infarction in rats or mice by ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
This compound
-
Vehicle
-
Anesthetic
-
Ventilator
-
Surgical instruments
-
Suture (e.g., 6-0 silk)
-
Echocardiography system
Procedure:
-
Animal Preparation: Anesthetize and intubate the animal, and provide mechanical ventilation.
-
Surgical Approach: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the LAD artery with a suture to induce myocardial ischemia. Blanching of the myocardium distal to the ligature confirms occlusion.
-
This compound Administration (Proposed): A suggested dosing regimen could be an initial bolus injection (i.p. or i.v.) at the time of reperfusion (if applicable) or shortly after ligation in a permanent MI model, followed by daily doses for a specified period. A starting dose of 1-5 mg/kg can be considered.
-
Reperfusion (Optional): For ischemia-reperfusion models, release the ligature after a defined period (e.g., 30-45 minutes).
-
Closure and Recovery: Close the chest cavity and provide post-operative care.
-
Outcome Assessment: After a follow-up period (e.g., 7-28 days), assess cardiac function (e.g., ejection fraction, fractional shortening) using echocardiography and determine infarct size by histological analysis (e.g., Masson's trichrome staining).
Renal Ischemia: Ischemia-Reperfusion Injury (IRI) Model
This protocol describes the induction of acute kidney injury in mice through transient clamping of the renal pedicle.
Materials:
-
This compound
-
Vehicle
-
Anesthetic
-
Microvascular clamps
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature.
-
Surgical Approach: Make a flank or midline abdominal incision to expose the kidney(s).
-
Renal Pedicle Clamping: Isolate the renal pedicle and clamp it with a microvascular clamp to induce ischemia (e.g., for 22-30 minutes).
-
This compound Administration: A study using an in vitro model of renal ischemia suggests that this compound is protective. For in vivo studies, a potential administration route is i.p. injection. Dosing could be prophylactic (e.g., 30 minutes before ischemia) or therapeutic (e.g., at the time of reperfusion). A starting dose of 1-5 mg/kg is a reasonable starting point.
-
Reperfusion: Remove the clamp to allow blood flow to return to the kidney.
-
Closure and Recovery: Suture the incision and provide post-operative care.
-
Outcome Assessment: At 24-48 hours post-reperfusion, collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) levels. Kidney tissue can be harvested for histological analysis of tubular injury.
Visualizations
Caption: this compound inhibits RIPK1 kinase activity in the necroptosis pathway.
Caption: General experimental workflow for using this compound in ischemic models.
Caption: Logical flow from this compound administration to functional improvement.
References
Application Notes and Protocols for Measuring GSK963 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the in vitro efficacy of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections detail the mechanism of action of this compound and provide step-by-step instructions for key assays to determine its inhibitory activity against necroptosis.
Introduction to this compound
This compound is a chiral small-molecule inhibitor of RIPK1 kinase with high potency and selectivity.[1][2] It functions by blocking the kinase activity of RIPK1, a critical mediator of necroptosis, a form of programmed cell death.[3] By inhibiting RIPK1, this compound can prevent the downstream signaling cascade that leads to necroptotic cell death, making it a valuable tool for studying inflammatory and neurodegenerative diseases where necroptosis is implicated.[1][2] this compound is significantly more potent than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), and possesses an inactive enantiomer, GSK962, which can be used as a negative control to confirm on-target effects.[4]
Quantitative Efficacy of this compound
The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of RIPK1 by this compound
| Assay Type | Target | IC50 (nM) | Reference(s) |
| Fluorescence Polarization (FP) Binding Assay | RIPK1 | 29 | [1][2] |
| ADP-Glo Kinase Assay | RIPK1 Autophosphorylation | Potent Inhibition (IC50 not explicitly stated) | [4] |
Table 2: Cellular Inhibition of Necroptosis by this compound
| Cell Line | Species | Necroptosis Induction | Assay | IC50 (nM) | Reference(s) |
| L929 | Murine | TNF-α + zVAD-FMK | CellTiter-Glo | 1 | [4] |
| U937 | Human | TNF-α + zVAD-FMK | CellTiter-Glo | 4 | [4] |
| Primary Mouse Bone Marrow-Derived Macrophages (BMDMs) | Murine | TNF-α + zVAD-FMK | CellTiter-Glo | 3 | [4] |
| Primary Human Neutrophils | Human | TNF-α + zVAD-FMK + SMAC mimetic | CellTiter-Glo | 0.9 | [4] |
Table 3: Selectivity Profile of this compound
| Parameter | Result | Reference(s) |
| Kinase Selectivity | >10,000-fold selective for RIPK1 over 339 other kinases | [1][2] |
| Indoleamine 2,3-dioxygenase (IDO) Activity | No measurable activity | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: TNF-α signaling pathway leading to survival, apoptosis, or necroptosis.
Caption: General workflow for assessing cell viability after necroptosis induction.
Experimental Protocols
Induction of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis in susceptible cell lines, such as U937 or L929 cells.
Materials:
-
Cell line of interest (e.g., U937, L929)
-
Complete cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α), human or mouse as appropriate
-
zVAD-FMK (pan-caspase inhibitor)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well, clear-bottom, white-walled plates for luminescence assays
Procedure:
-
Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Pre-treat the cells by adding the this compound dilutions or vehicle control to the appropriate wells. Incubate for 30 minutes to 1 hour at 37°C.[5]
-
Prepare a solution of TNF-α and zVAD-FMK in complete culture medium. A common final concentration for TNF-α is 10-100 ng/mL and for zVAD-FMK is 20-50 µM.[5][6] The optimal concentrations should be determined empirically for each cell line.
-
Add the TNF-α and zVAD-FMK solution to all wells except for the untreated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[5]
Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells treated as described in Protocol 1
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated, necroptosis-induced control. Plot the results as a dose-response curve to determine the IC50 of this compound.
Assessment of Apoptosis using Caspase-Glo® 3/7 Assay
To confirm that this compound is not simply shifting cell death from necroptosis to apoptosis, it is important to measure caspase-3 and -7 activity.
Materials:
-
Cells treated as described in Protocol 1
-
Caspase-Glo® 3/7 Assay System (Promega)
Procedure:
-
Equilibrate the 96-well plate with the treated cells to room temperature.[9]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[9]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[9]
-
Mix the contents gently by swirling the plate.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.[9]
-
Measure the luminescence using a plate reader.[9]
-
An increase in luminescence indicates caspase-3/7 activity and apoptosis.
Western Blot Analysis of Necroptotic Signaling Proteins
This protocol allows for the detection of key phosphorylated proteins in the necroptosis pathway, such as RIPK1 and MLKL, to confirm the mechanism of action of this compound.
Materials:
-
Cells treated with necroptosis inducers and this compound for shorter time points (e.g., 1-6 hours)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[10]
-
Primary antibodies:
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[10] Recommended dilutions should be optimized, but a starting point of 1:1000 is common.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the phosphorylation of RIPK1 and MLKL in the presence of this compound would confirm its inhibitory effect on the necroptotic pathway.
Fluorescence Polarization (FP) Binding Assay
This biochemical assay directly measures the binding of this compound to the ATP-binding pocket of RIPK1.
Materials:
-
Recombinant human RIPK1 kinase domain
-
Fluorescently labeled tracer that binds to the RIPK1 ATP pocket
-
This compound
-
Assay buffer (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol)[12]
-
384-well, black, non-binding surface plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the RIPK1 kinase domain and the fluorescent tracer to each well. The optimal concentrations of each should be determined empirically to achieve a stable and robust signal window.
-
Add the this compound dilutions or vehicle control to the wells.[13]
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes to 3 hours), protected from light.[12][14]
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.[12]
-
The binding of this compound will displace the fluorescent tracer, leading to a decrease in the fluorescence polarization signal. Calculate the IC50 value from the dose-response curve.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. ch.promega.com [ch.promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. ulab360.com [ulab360.com]
- 10. Phospho-MLKL (Ser345) Antibody (Mouse Specific) (#62233) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for GSK963 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of GSK963, a potent and selective RIPK1 inhibitor, in animal studies. The information compiled herein is intended to assist in the design and execution of preclinical research involving this compound.
Introduction to this compound
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis, a form of programmed cell death.[1][2][3] By inhibiting the kinase activity of RIPK1, this compound can block the downstream signaling cascade that leads to necroptotic cell death.[4][5] This mechanism of action makes this compound a valuable tool for investigating the role of necroptosis in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.
Administration Routes and Vehicle Formulations
The choice of administration route is critical for achieving the desired pharmacokinetic and pharmacodynamic profile of this compound in animal models. The following sections detail the available information on intraperitoneal, oral, and intravenous administration.
Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a commonly reported and effective route for administering this compound in mice.[1]
Vehicle Formulation:
A well-documented vehicle for i.p. administration of this compound in mice is an aqueous solution of 6% 11-b-hydroxypropyl cyclodextrin containing 5% DMSO.[1] An alternative formulation suitable for both intraperitoneal and oral administration is a suspension in a vehicle composed of 10% DMSO and 90% (20% SBE-β-CD in Saline).
Dosage Range:
In C57BL/6 mice, this compound has been effectively used in a dose range of 0.2 to 10 mg/kg.[1] A dose of 2 mg/kg has been shown to provide complete protection from TNF+zVAD-induced hypothermia.[1]
Oral (p.o.) Administration
While less documented in terms of in vivo efficacy and pharmacokinetics, several formulations for oral administration of this compound have been suggested.
Vehicle Formulations:
-
Suspension: A homogeneous suspension can be prepared in Carboxymethylcellulose sodium (CMC-Na).
-
Solution in Corn Oil: A clear solution can be prepared by dissolving this compound in corn oil.
-
Suspension with SBE-β-CD: A suspension suitable for oral gavage can be made with 10% DMSO and 90% (20% SBE-β-CD in Saline).
Note: The oral bioavailability of this compound has been reported to be very low in rats. Therefore, the suitability of the oral route should be carefully evaluated for the specific animal model and study objectives.
Intravenous (i.v.) Administration
Direct intravenous administration of this compound has not been extensively reported in publicly available literature. However, a radiolabeled analog, [11C]GG502, has been administered intravenously in rats for PET imaging studies.
Vehicle Formulation:
For intravenous administration, this compound would likely need to be formulated in a vehicle that ensures its solubility and is safe for injection. A common approach for similar small molecules is a solution containing a co-solvent system, such as DMSO, PEG300, and Tween 80, diluted in saline or water for injection. A suggested formulation for a clear solution for injection is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC50 (nM) |
| RIPK1 Kinase Activity | Recombinant | 29 |
| Necroptosis Inhibition | L929 (mouse) | 1 |
| Necroptosis Inhibition | U937 (human) | 4 |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (10 mg/kg, i.p.)
| Parameter | Value |
| Cmax | ~1 µM |
| Tmax | ~0.5 hours |
| Half-life | ~2 hours |
Note: The pharmacokinetic data is estimated from graphical representations in the cited literature and should be considered approximate.
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
11-b-hydroxypropyl cyclodextrin
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Prepare a 6% (w/v) solution of 11-b-hydroxypropyl cyclodextrin in sterile water.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 50 µL of DMSO to get a 200 mg/mL stock.
-
For a final dosing solution, dilute the this compound stock solution in the 6% 11-b-hydroxypropyl cyclodextrin solution to achieve the desired final concentration, ensuring the final DMSO concentration is 5% or less.
-
Vortex the solution thoroughly and sonicate if necessary to ensure complete dissolution.
-
Administer the solution to the mice via intraperitoneal injection at the desired dosage.
TNF/zVAD-Induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice
This model is used to evaluate the in vivo efficacy of this compound in preventing RIPK1-mediated necroptosis.
Materials:
-
This compound dosing solution
-
Recombinant murine Tumor Necrosis Factor-alpha (TNF-α)
-
z-VAD-fmk (pan-caspase inhibitor)
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice
-
Syringes and needles for i.p. and i.v. injections
-
Rectal probe for temperature monitoring
Protocol:
-
Prepare the this compound dosing solution as described in section 4.1.
-
Prepare the TNF-α and z-VAD-fmk solution in sterile PBS. A typical dose for TNF-α is 10 µg per mouse, and for z-VAD-fmk is 20 mg/kg.
-
Acclimatize the mice to the experimental conditions.
-
Administer this compound (e.g., 0.2, 2, or 10 mg/kg) or the vehicle control via intraperitoneal injection.
-
Fifteen minutes after the this compound/vehicle administration, inject the TNF-α/z-VAD-fmk solution intravenously (i.v.) via the tail vein.
-
Monitor the core body temperature of the mice using a rectal probe at regular intervals (e.g., every 30 minutes) for several hours.
-
A significant drop in body temperature is indicative of the induction of SIRS. The efficacy of this compound is determined by its ability to prevent this hypothermic response.
Signaling Pathway and Experimental Workflow
RIPK1-Mediated Necroptosis Signaling Pathway
This compound inhibits the kinase activity of RIPK1, a key step in the necroptosis pathway. Upon stimulation by ligands such as TNF-α, RIPK1 can be recruited to the TNFR1 signaling complex (Complex I). Under conditions where apoptosis is inhibited (e.g., by the pan-caspase inhibitor z-VAD-fmk), RIPK1 can dissociate from Complex I and form a necrosome complex (Complex IIb) with RIPK3. This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates the mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and necroptotic cell death.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK963 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RIPK1 inhibitor, GSK963, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a serine/threonine kinase that plays a crucial role in regulating inflammation and programmed cell death pathways, including necroptosis.[3] this compound inhibits the kinase activity of RIPK1, thereby blocking downstream signaling events that lead to necroptosis and inflammation.[3] It has an in vitro IC50 of 29 nM for RIPK1 and is highly selective, showing more than 10,000-fold selectivity for RIPK1 over a panel of 339 other kinases.[1][2]
Q2: What is the recommended starting dose for this compound in an in vivo mouse study?
A2: For acute in vivo models in mice, a starting dose in the range of 0.2 mg/kg to 2 mg/kg administered intraperitoneally (i.p.) is recommended.[1][2][4][5] In a well-established model of TNF-induced sterile shock in C57BL/6 mice, a dose of 2 mg/kg i.p. provided complete protection from hypothermia, while a 0.2 mg/kg dose also showed a significant effect.[2][4] A dose of 10 mg/kg has also been used to characterize its pharmacokinetic profile.[1][4] The optimal dose for your specific model may need to be determined empirically through a dose-response study.
Q3: Can this compound be used for chronic in vivo studies?
A3: this compound has a short half-life in vivo, which makes it more suitable for acute rather than chronic studies.[4] Pharmacokinetic modeling suggests that multiple, large doses would be required to maintain significant RIPK1 inhibition over a 24-hour period, which may not be practical for long-term studies.[2] Researchers are currently developing analogs of this compound with improved metabolic stability and pharmacokinetic properties for use in chronic models.[2] If considering this compound for a chronic study, it is crucial to perform a thorough pharmacokinetic and pharmacodynamic analysis to determine an appropriate dosing regimen.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound can be formulated for both intraperitoneal (i.p.) and oral (p.o.) administration. Here are two common protocols:
-
For Intraperitoneal (i.p.) and Oral (p.o.) Suspension:
-
Prepare a 20% SBE-β-CD in saline solution.
-
Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly. This will form a suspended solution. Ultrasonic treatment may be needed to aid dissolution.[1]
-
-
For a Clear Solution (i.p. or p.o.):
-
Create a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a final concentration of ≥ 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly. This should yield a clear solution.[1]
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Q5: Does this compound have any known off-target effects?
A5: this compound is a highly selective inhibitor of RIPK1. It has been tested against a panel of 339 other kinases and showed minimal inhibition.[1][6] Unlike the first-generation RIPK1 inhibitor Necrostatin-1 (Nec-1), this compound does not inhibit indoleamine-2,3-dioxygenase (IDO).[2][6] To confirm that the observed effects in your experiments are due to RIPK1 inhibition, it is highly recommended to use the inactive enantiomer, GSK962, as a negative control.[2]
Q6: Does this compound cross the blood-brain barrier?
A6: Yes, studies using a radiolabeled analog of this compound for positron emission tomography (PET) imaging have shown that it has good brain permeability.[7] This suggests that this compound is a promising candidate for in vivo studies of neuroinflammatory and neurodegenerative diseases where targeting RIPK1 in the central nervous system is desired.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low efficacy observed in vivo. | Suboptimal Dose: The dose may be too low for the specific animal model or disease state. | Perform a dose-response study, starting with the recommended range of 0.2-2 mg/kg and escalating to higher doses if necessary. Consider the severity and progression of the disease model. |
| Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. | Ensure proper preparation of the dosing solution. For oral administration, consider the timing of administration relative to feeding. If using a suspension, ensure it is well-mixed before each administration. | |
| Rapid Metabolism: this compound has a short half-life. The dosing frequency may be insufficient to maintain therapeutic concentrations. | For acute models, ensure the timing of the dose aligns with the expected peak of the disease phenotype. For longer studies, consider more frequent administration, although this may not be ideal for chronic models.[2] | |
| Incorrect Route of Administration: The chosen route may not be effective for the target tissue. | Intraperitoneal injection is a common and effective route for systemic delivery.[1][5] If targeting a specific organ, other routes may need to be explored. | |
| Inconsistent results between animals. | Variability in Formulation: Inconsistent preparation of the dosing solution can lead to variable drug concentrations. | Prepare a fresh batch of the formulation for each experiment and ensure it is homogenous, especially if it is a suspension. |
| Biological Variability: Individual animal differences can lead to varied responses. | Increase the number of animals per group to improve statistical power. Ensure animals are age and sex-matched. | |
| Signs of toxicity observed (e.g., weight loss, lethargy, ruffled fur). | Dose is too high: The administered dose may be approaching toxic levels. | Reduce the dose. Monitor animals closely for any adverse effects. If using a high dose, consider performing a preliminary tolerability study. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | Run a vehicle-only control group to assess the effects of the formulation components. Ensure the concentration of solvents like DMSO is within acceptable limits for in vivo use. | |
| Off-target effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out. | Use the inactive enantiomer, GSK962, as a negative control to differentiate between on-target and off-target effects.[2] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 |
| FP binding assay | RIPK1 | 29 nM[1][2] |
| Necroptosis in murine L929 cells | RIPK1-dependent cell death | 1 nM[3] |
| Necroptosis in human U937 cells | RIPK1-dependent cell death | 4 nM[3] |
Table 2: In Vivo Dosages of this compound in a Mouse Model of TNF-induced Sterile Shock
| Dose (mg/kg) | Administration Route | Animal Model | Observed Effect | Reference |
| 0.2 | Intraperitoneal (i.p.) | C57BL/6 mice | Significant protection from hypothermia | [1][2][4] |
| 2 | Intraperitoneal (i.p.) | C57BL/6 mice | Complete protection from hypothermia | [1][2][4] |
| 10 | Intraperitoneal (i.p.) | C57BL/6 mice | Used for pharmacokinetic profiling | [1][4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Model of TNF-induced Sterile Shock
This protocol is based on the methodology described in the characterization of this compound.[2][4]
-
Animals: C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
This compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO in 90% corn oil or a suspension in 20% SBE-β-CD in saline) at the desired concentrations (e.g., 0.2 mg/kg, 2 mg/kg). Prepare the inactive enantiomer GSK962 and a vehicle-only control.
-
Administration: Administer this compound, GSK962, or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Shock: 30 minutes after compound administration, induce sterile shock by intravenous (i.v.) injection of a combination of mouse TNF-α and z-VAD-fmk.
-
Monitoring: Monitor the core body temperature of the mice at regular intervals (e.g., every 30-60 minutes) for several hours.
-
Data Analysis: Plot the change in body temperature over time for each treatment group. Statistically analyze the differences between groups.
Visualizations
Caption: Simplified signaling pathway of TNF-induced cell death and the inhibitory action of this compound on RIPK1.
Caption: A logical workflow for optimizing this compound dosage in in vivo experiments.
Caption: A decision-making diagram for troubleshooting suboptimal efficacy of this compound in vivo.
References
- 1. Synthesis and Initial in Vivo Studies with [11C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and Initial in Vivo Studies with [(11)C]SB-216763: The First Radiolabeled Brain Penetrative Inhibitor of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls when using GSK963 in cell-based assays
Welcome to the technical support center for GSK963. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a potent, highly selective, and chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Its primary mechanism is to bind to the ATP-binding pocket of RIPK1, inhibiting its kinase activity.[3][4] This inhibition effectively blocks the necroptosis signaling pathway, a form of programmed cell death.[2][5]
Q2: How does this compound differ from other RIPK1 inhibitors like Necrostatin-1 (Nec-1)? this compound offers several advantages over the first-generation inhibitor, Nec-1. It is significantly more potent, with IC50 values in the low nanomolar range for inhibiting cell death.[3][6] this compound is also highly selective for RIPK1, showing minimal inhibition against a large panel of other kinases, and it does not have the off-target activity against indoleamine-2,3-dioxygenase (IDO) that is observed with Nec-1.[3][6][7]
Q3: What is the purpose of the inactive enantiomer, GSK'962? GSK'962 is the inactive enantiomer of this compound and serves as an ideal negative control in experiments.[3][6] Because it is structurally identical apart from its stereochemistry, using GSK'962 helps to confirm that the observed biological effects are due to the specific inhibition of RIPK1 by this compound and not from non-specific or off-target interactions.[3]
Q4: What are the recommended storage and handling conditions for this compound? Proper storage and handling are critical for maintaining the compound's activity.
| Condition | Recommendation | Stability |
| Solid Powder | Store at -20°C, protected from light. | ≥ 3-4 years[7][8] |
| Stock Solution (in DMSO) | Aliquot and store at -80°C to avoid freeze-thaw cycles. | Up to 1 year[1][8] |
| Working Dilutions | Prepare fresh for each experiment. | Use immediately. |
Q5: What are the key parameters for this compound in biochemical and cell-based assays? this compound is potent in both isolated enzyme and cellular systems. The optimal concentration may vary by cell type and experimental conditions.
| Assay Type | Target | IC50 Value | Reference |
| Biochemical (Cell-Free) | RIPK1 Kinase Activity | 29 nM | [1][2][8] |
| Cell-Based (Necroptosis) | L-929 (Murine) | 1 nM | [3][7][8] |
| Cell-Based (Necroptosis) | U937 (Human) | 4 nM | [3][7][8] |
| Typical Working Concentration | Various Cell Lines | 100 nM | [1][9] |
Signaling Pathway and Experimental Workflow
To effectively use this compound, it is crucial to understand its place in the necroptosis pathway and the general workflow for a cell-based experiment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Off-Target Effects of RIP1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of RIP1 kinase inhibitors. The information is presented through a troubleshooting guide and frequently asked questions (FAQs) to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with RIP1 kinase inhibitors, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results in necroptosis inhibition assays | 1. Off-target effects: The inhibitor may be affecting other kinases involved in cell death pathways.[1] 2. Cell line variability: Different cell lines have varying expression levels of RIPK1, RIPK3, and MLKL. 3. Inhibitor instability: The compound may be unstable in the experimental conditions.[2] 4. Compensatory signaling: Inhibition of RIPK1 kinase activity might lead to the activation of alternative cell death pathways, such as apoptosis.[1] | 1. Profile inhibitor selectivity: Perform a kinome-wide scan to identify off-target kinases. 2. Characterize your cell line: Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) by Western blot. 3. Assess inhibitor stability: Use fresh inhibitor stocks and consider stability in your assay medium. 4. Monitor for apoptosis: Concurrently measure markers of apoptosis (e.g., caspase-3/7 activity, PARP cleavage). |
| Unexpected changes in cell viability unrelated to necroptosis | 1. Broad kinase inhibition: The inhibitor may be hitting kinases essential for cell survival.[3] 2. Mitochondrial toxicity: Some compounds can directly affect mitochondrial function. 3. Induction of apoptosis: Some RIPK1 inhibitors can promote apoptosis in specific cellular contexts.[1] | 1. Perform kinome profiling: Identify potential off-target kinases critical for cell viability. 2. Assess mitochondrial health: Use assays like MTT or measure mitochondrial membrane potential. 3. Measure apoptosis markers: Analyze caspase activation and other apoptotic indicators. |
| Discrepancy between biochemical and cellular assay results | 1. Poor cell permeability: The inhibitor may not efficiently cross the cell membrane. 2. Efflux pump activity: The compound could be actively transported out of the cell. 3. Intracellular target engagement: The inhibitor may not be reaching a sufficient concentration to engage RIPK1 within the cell. | 1. Evaluate cell permeability: Use in vitro models like PAMPA or Caco-2 assays. 2. Test with efflux pump inhibitors: Determine if co-incubation with known inhibitors (e.g., verapamil) enhances efficacy. 3. Perform a Cellular Thermal Shift Assay (CETSA): Directly measure target engagement in intact cells.[4][5][6][7][8] |
| Activation of inflammatory pathways despite RIPK1 inhibition | 1. Scaffolding function of RIPK1: The inhibitor may only block the kinase activity, leaving the scaffolding function of RIPK1 intact, which can still participate in NF-κB activation.[9][10] 2. Off-target activation of other inflammatory kinases. 3. Retroactivity: Inhibition of a downstream kinase can sometimes lead to the activation of an upstream pathway.[3] | 1. Use a RIPK1 knockout/knockdown system: Compare inhibitor effects in the presence and absence of RIPK1 protein. 2. Profile against a panel of inflammatory kinases. 3. Map the signaling pathway: Use phosphoproteomics to identify unexpected upstream pathway activation. |
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are the primary on-target effects of RIP1 kinase inhibitors?
A1: RIP1 kinase inhibitors primarily block the catalytic activity of Receptor-Interacting Protein Kinase 1 (RIPK1). This intervention is designed to inhibit necroptosis, a form of programmed cell death, and to modulate inflammatory signaling pathways.[11] The kinase activity of RIPK1 is crucial for the formation of the necrosome, a signaling complex that executes necroptosis.[12] By inhibiting this activity, these compounds can prevent necroptotic cell death and reduce inflammation in various disease models.[13][14]
Q2: Why is it crucial to consider off-target effects of RIPK1 kinase inhibitors?
A2: While designed to be specific, small molecule inhibitors can often bind to and affect proteins other than their intended target. These "off-target" effects can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity in clinical applications.[3] For RIPK1 inhibitors, off-target effects can confound the interpretation of their role in signaling pathways and cell death, making it essential to validate their specificity.
Q3: What are the common off-target effects observed with kinase inhibitors in general?
A3: Kinase inhibitors, due to the conserved nature of the ATP-binding pocket across the kinome, can frequently inhibit multiple kinases.[3] This can lead to a range of off-target effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways unrelated to the primary target.
Experimental Design & Interpretation
Q4: How can I experimentally determine the off-targets of my RIPK1 kinase inhibitor?
A4: Several robust methods can be employed to identify off-targets:
-
Kinome Profiling: This involves screening your inhibitor against a large panel of purified kinases to determine its selectivity.[15]
-
Chemical Proteomics: This approach uses affinity chromatography with an immobilized inhibitor to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[16][17][18][19]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.[4][5][6][7][8]
-
Quantitative Mass Spectrometry-based Proteomics: This technique can be used to analyze global changes in protein phosphorylation or expression levels in response to inhibitor treatment, providing insights into affected pathways.[20]
Q5: What are some common tool compounds used as RIPK1 inhibitors and what are their known off-target liabilities?
A5:
-
Necrostatin-1 (Nec-1): While widely used, Nec-1 has known off-target effects, including inhibition of indoleamine 2,3-dioxygenase (IDO).[9] It also has suboptimal pharmacokinetic properties.[9]
-
GSK'872: A potent and selective RIPK3 inhibitor, often used in conjunction with RIPK1 inhibitors to dissect the necroptosis pathway.
-
Ponatinib: A multi-targeted kinase inhibitor that also inhibits RIPK1. Its lack of specificity makes it a useful tool for studying broader signaling but requires careful interpretation.[21]
Q6: My RIPK1 inhibitor shows a different IC50 value in a biochemical assay versus a cell-based assay. What could be the reason?
A6: This discrepancy is common and can be attributed to several factors, including:
-
Cell permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Cellular efflux: The inhibitor might be a substrate for efflux pumps that actively remove it from the cell.
-
Protein binding: The inhibitor can bind to other cellular components, reducing its free concentration available to bind RIPK1.
-
Target engagement: The biochemical assay measures direct inhibition of the isolated enzyme, while the cellular assay reflects the compound's ability to engage the target in a complex cellular environment. A Cellular Thermal Shift Assay (CETSA) can help bridge this gap by measuring target engagement in cells.[4][5][6][7][8]
Data Interpretation
Q7: My RIPK1 inhibitor is preventing necroptosis, but I'm also seeing an increase in apoptosis. Why is this happening?
A7: RIPK1 is a key signaling node that can regulate both necroptosis and apoptosis.[1] In some cellular contexts, inhibiting the kinase activity of RIPK1 can shift the cellular response towards apoptosis, particularly if pro-apoptotic stimuli are present. This highlights the complex interplay between different cell death pathways.
Q8: I've identified several off-target kinases with my inhibitor. How do I determine which ones are responsible for the observed phenotype?
A8: To deconvolute the effects of off-target kinases, you can:
-
Use more selective inhibitors: Test other inhibitors with different selectivity profiles.
-
Employ genetic approaches: Use siRNA or CRISPR/Cas9 to knock down the expression of the identified off-target kinases and see if the phenotype is recapitulated.
-
Consult inhibitor databases: Check publicly available databases for the known biological roles of the off-target kinases to form hypotheses about their involvement.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of selected RIPK1 inhibitors against RIPK1 and some of their known off-targets. This data is illustrative and can vary depending on the assay conditions.
| Inhibitor | Target | IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Reference |
| RI-962 | RIPK1 | 5.9 | MLK3 | 3750 | [15] |
| PK68 | RIPK1 | ~90 | RIPK3 | No effect | [9][22] |
| GSK'074 | RIPK1/RIPK3 | (dual inhibitor) | - | - | [22] |
| Nec-1 | RIPK1 | 494 (Jurkat cells) | IDO | - | [22] |
Key Experimental Protocols
Kinome Profiling
Objective: To determine the selectivity of a RIPK1 inhibitor across a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare the RIPK1 inhibitor at a concentration typically 100-fold higher than its RIPK1 IC50.
-
Kinase Panel Screening: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) for screening against a panel of hundreds of purified human kinases. The activity of each kinase is measured in the presence of the inhibitor and a control (DMSO).
-
Data Analysis: The percentage of inhibition for each kinase is calculated. A common way to visualize the data is through a "tree spot" diagram where inhibited kinases are highlighted. Results are often reported as the percentage of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
-
Follow-up IC50 Determination: For any significant off-target "hits," determine the IC50 value to quantify the inhibitor's potency against those kinases.
Chemical Proteomics for Off-Target Identification
Objective: To identify cellular proteins that bind to a RIPK1 inhibitor.
Methodology:
-
Inhibitor Immobilization: Covalently link the RIPK1 inhibitor to a solid support, such as sepharose beads, creating an affinity matrix.
-
Cell Lysis: Prepare a cell lysate from the cell line of interest under native conditions to preserve protein interactions.
-
Affinity Chromatography: Incubate the cell lysate with the inhibitor-coupled beads. Proteins that bind to the inhibitor will be captured on the beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Competitive Elution (Control): As a control, pre-incubate the cell lysate with a high concentration of the free inhibitor before adding it to the beads. True off-targets should not bind to the beads in the presence of the free inhibitor.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a RIPK1 inhibitor in intact cells.[4][5][6][7][8]
Methodology:
-
Cell Treatment: Treat intact cells with the RIPK1 inhibitor at various concentrations. A vehicle control (DMSO) is run in parallel.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to separate the soluble protein fraction from the aggregated, insoluble fraction.
-
Protein Quantification: Quantify the amount of soluble RIPK1 in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response curve can also be generated by heating at a single temperature with varying inhibitor concentrations.
Visualizations
RIP1 Signaling Pathway
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP kinase 1–dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens | Semantic Scholar [semanticscholar.org]
- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding RIPK1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 12. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 14. frontiersin.org [frontiersin.org]
- 15. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Refubium - Off-target identification for a multitarget kinase inhibitor by Chemical Proteomics [refubium.fu-berlin.de]
- 20. Quantitative proteomics of kinase inhibitor targets and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of GSK963 in experimental buffers
Welcome to the technical support center for GSK963. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound, with a special focus on improving its stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective chiral small-molecule inhibitor of the Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It functions by binding to the ATP-binding pocket of RIPK1 with a high affinity, thereby preventing its autophosphorylation and subsequent activation.[4][5] The inhibition of RIPK1 kinase activity blocks the downstream signaling cascade that leads to necroptosis, a form of programmed cell death.[2][4] this compound is significantly more potent than the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1), and is highly selective for RIPK1 over a wide range of other kinases.[4][5]
Q2: What is the inactive enantiomer of this compound and why is it used?
A2: The inactive enantiomer of this compound is GSK962.[4] GSK962 is chemically identical to this compound but does not inhibit RIPK1 kinase activity. It serves as an essential negative control in experiments to confirm that the observed effects are due to the specific inhibition of RIPK1 by this compound and not due to off-target effects of the chemical scaffold.[4]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for at least three years.[1][6] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to one year.[1][3] For shorter periods, stock solutions can be stored at -20°C for up to one month.[1]
Q4: What are the solubility properties of this compound?
A4: this compound is readily soluble in dimethyl sulfoxide (DMSO) and acetonitrile.[7] It is, however, insoluble in water.[1] When preparing stock solutions in DMSO, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] If precipitation is observed, gentle warming or sonication can aid in dissolution.[2]
Troubleshooting Guide: Stability in Experimental Buffers
Q1: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A1: Yes, inconsistent results can be a sign of compound instability in aqueous solutions like cell culture media. This compound is hydrophobic and has poor aqueous solubility, which can lead to precipitation and degradation over time, especially at physiological pH and temperature. It is highly recommended to prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods.
Q2: How can I minimize the degradation of this compound when preparing my working solutions?
A2: To minimize degradation, prepare a high-concentration stock solution in anhydrous DMSO. For your experiment, perform a serial dilution. For example, to get to a nanomolar concentration from a 100 µM DMSO stock, you can dilute 1,000-fold directly into your final aqueous buffer or cell culture medium.[8] It is crucial to ensure rapid and thorough mixing to prevent the compound from precipitating out of solution. Vortexing the diluted solution gently is advisable. For in vivo preparations, formulations with co-solvents like PEG300 and surfactants like Tween80 are often used to improve solubility and stability, but these solutions should also be used immediately after preparation.[1]
Q3: Can the pH of my experimental buffer affect the stability and activity of this compound?
A3: While specific data on the effect of pH on the chemical stability of this compound is limited, the pH of the experimental environment can influence its biological activity. One study has shown that a low extracellular pH can inhibit RIPK1-dependent apoptosis and necroptosis, mimicking the effect of this compound.[9] This suggests that the cellular activity of RIPK1 is pH-sensitive. When designing your experiments, it is important to maintain a stable and appropriate pH for your biological system and to be aware that pH fluctuations could potentially impact your results.
Q4: Are there any common buffer components that I should be cautious about when working with this compound?
A4: Although there is no specific list of incompatible buffer components for this compound, it is good practice to be mindful of potential interactions. For instance, high concentrations of certain detergents or proteins in the buffer could potentially sequester the hydrophobic this compound molecule, reducing its effective concentration. When using lysis buffers for downstream applications like Western blotting, standard buffers containing protease and phosphatase inhibitors are generally compatible.[1] However, if you are performing enzymatic assays, it is important to ensure that no component of your buffer interferes with the activity of RIPK1 or this compound.
Data Summary
Table 1: Solubility and Storage of this compound
| Form | Solvent/Storage Condition | Concentration/Temperature | Stability |
| Powder | Desiccated at -20°C | N/A | ≥ 3 years[1][6] |
| Stock Solution | Anhydrous DMSO | Up to 200 mg/mL (868.39 mM)[1] | 1 year at -80°C[1][3] |
| 1 month at -20°C[1] | |||
| Ethanol | Up to 46 mg/mL[1] | Not specified | |
| Water | Insoluble[1] | N/A | |
| Working Solution | Aqueous Buffers | Experiment-dependent | Recommended for immediate use[1] |
Experimental Protocols
Protocol 1: Inhibition of Necroptosis in a Cell-Based Assay
This protocol provides a general guideline for using this compound to inhibit TNF-α-induced necroptosis in a cell line such as human U937 cells.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
U937 cells
-
RPMI medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human TNF-α
-
z-VAD-fmk (pan-caspase inhibitor)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed U937 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to settle.
-
-
Treatment with this compound:
-
Immediately before use, prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). It is advisable to perform an intermediate dilution in DMSO before the final dilution in the aqueous medium to ensure solubility.
-
Add the diluted this compound or vehicle control (DMSO diluted in medium) to the respective wells.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.[1]
-
-
Induction of Necroptosis:
-
Prepare a solution of TNF-α and z-VAD-fmk in culture medium. A final concentration of 100 ng/mL TNF-α and 25 µM z-VAD-fmk is often effective.
-
Add the necroptosis-inducing solution to the wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Assessment of Cell Viability:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the percentage of viable cells.
-
Visualizations
Caption: RIPK1 Signaling Pathway Leading to Necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. blocksandarrows.com [blocksandarrows.com]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. usbio.net [usbio.net]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
GSK963 not working in specific cell line troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the RIPK1 inhibitor, GSK963, particularly when it appears to be inactive in a specific cell line.
Troubleshooting Guide
Issue: this compound is not inhibiting cell death in my experimental setup.
This guide provides a step-by-step approach to troubleshoot the apparent lack of this compound efficacy.
1. Verify the Integrity of the Necroptosis Pathway in Your Cell Line
The efficacy of this compound is entirely dependent on the cell's ability to undergo necroptosis, a specific form of programmed cell death. The key protein players in this pathway are RIPK1, RIPK3, and MLKL.
-
Question: Is your cell line capable of undergoing necroptosis?
-
Troubleshooting Steps:
-
Check the expression levels of key necroptosis proteins. The absence or significant downregulation of RIPK1, RIPK3, or MLKL will render the cell line resistant to necroptosis and therefore unresponsive to this compound. It has been documented that many cancer cell lines have silenced the expression of RIPK3 through promoter methylation[1][2].
-
Consult public databases for protein expression data in your cell line of interest. Resources like the Human Protein Atlas, CCLE, and others can provide valuable information on the expression of RIPK1, RIPK3, and MLKL[3][4][5][6].
-
Perform a Western blot to confirm the expression of RIPK1, RIPK3, and MLKL in your specific cell line.
-
Table 1: Expression of Key Necroptosis Proteins in Selected Cell Lines
| Cell Line | RIPK1 Expression | RIPK3 Expression | MLKL Expression | This compound Responsiveness (Predicted) |
| L929 (mouse fibrosarcoma) | High | High | High | Responsive |
| U937 (human monocytic) | High | High | High | Responsive |
| HT-29 (human colon cancer) | High | High | High | Responsive[7] |
| Jurkat (human T-cell leukemia) | High | Low/Absent | Variable | Likely Unresponsive |
| HeLa (human cervical cancer) | High | Low/Absent | High | Likely Unresponsive[7] |
This table is a summary of generally reported expression levels and may vary between different subclones and culture conditions. Experimental verification is crucial.
2. Confirm Proper Experimental Setup and Reagent Integrity
Even in a necroptosis-competent cell line, experimental variables can significantly impact the outcome.
-
Question: Are you using the correct experimental conditions to induce necroptosis and test this compound?
-
Troubleshooting Steps:
-
Verify your necroptosis induction protocol. A common and effective method is the co-treatment with TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., zVAD-fmk)[8][9][10]. The caspase inhibitor is crucial to shift the cell death mechanism from apoptosis to necroptosis[8].
-
Check the concentration of this compound. The IC50 of this compound for inhibiting necroptosis is in the low nanomolar range (1-4 nM in human and murine cells)[11]. Ensure you are using a concentration within the effective range.
-
Assess the solubility of this compound. this compound is poorly soluble in water[10][11]. It is typically dissolved in DMSO to make a stock solution[11][12][13]. Ensure the final concentration of DMSO in your culture medium is not toxic to your cells (typically <0.1%). If you observe precipitation, sonication may be required to aid dissolution[12][14].
-
Use the inactive enantiomer, GSK'962, as a negative control. GSK'962 is structurally almost identical to this compound but is inactive against RIPK1[14]. Including this control will help confirm that any observed effect is due to the specific inhibition of RIPK1.
-
3. Consider Alternative Cell Death Pathways
If the necroptosis pathway is intact and your experimental setup is correct, your cells might be undergoing a different form of cell death.
-
Question: Could your cells be dying through a mechanism that is independent of RIPK1 kinase activity?
-
Troubleshooting Steps:
-
Investigate caspase-independent apoptosis. Some forms of programmed cell death can occur without the involvement of caspases and may not be sensitive to RIPK1 inhibition[15][16][17][18][19].
-
Consider the scaffolding function of RIPK1. RIPK1 has both a kinase function and a scaffolding function in signaling pathways that can lead to apoptosis or cell survival through NF-κB activation[20][21][22]. This compound only inhibits the kinase activity. It is possible that in your specific cellular context, the scaffolding function of RIPK1 is promoting cell death through a different mechanism.
-
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the serine/threonine kinase RIPK1 (Receptor-Interacting Protein Kinase 1)[11][14][23]. RIPK1 is a critical mediator of necroptosis, a form of programmed necrotic cell death. This compound binds to the ATP-binding pocket of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptosis pathway[22].
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to effectively inhibit necroptosis in various human and murine cell lines, including L929 (mouse fibrosarcoma), U937 (human monocytic), and primary murine bone marrow-derived macrophages[24].
Q3: What is the recommended concentration range for this compound in cell-based assays?
The half-maximal inhibitory concentration (IC50) of this compound for necroptosis is typically in the low nanomolar range (1-4 nM)[11][24]. A concentration of 100 nM is often used in experiments to ensure complete inhibition of RIPK1 kinase activity[10][24].
Q4: How should I prepare and store this compound?
This compound is a solid that is soluble in DMSO and acetonitrile[11][12][13]. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C. For experiments, the stock solution can be further diluted in culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles.
Q5: Why is it important to use a pan-caspase inhibitor like zVAD-fmk when studying necroptosis?
In many cell types, the activation of RIPK1 can lead to either apoptosis (caspase-dependent) or necroptosis. When caspases, particularly caspase-8, are active, they can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting the necroptosis pathway[8]. By using a pan-caspase inhibitor like zVAD-fmk, you block the apoptotic pathway and force the cell to undergo necroptosis upon stimulation with agents like TNF-α[8][25][26][27].
Signaling Pathway of TNF-α Induced Necroptosis and this compound Inhibition
Experimental Protocols
Protocol 1: Induction of Necroptosis in a Responsive Cell Line (e.g., L929)
Materials:
-
L929 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (recombinant murine or human, depending on cell line)
-
SMAC mimetic (e.g., Birinapant)
-
zVAD-fmk (pan-caspase inhibitor)
-
This compound
-
GSK'962 (inactive control)
-
DMSO
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or similar)
Methodology:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and GSK'962 in DMSO. On the day of the experiment, dilute the compounds in complete culture medium to the desired final concentrations. Also, prepare solutions of TNF-α, SMAC mimetic, and zVAD-fmk in culture medium.
-
Pre-treatment with Inhibitors: Remove the old medium from the cells and add fresh medium containing this compound, GSK'962, or vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: To the pre-treated cells, add the necroptosis-inducing cocktail of TNF-α (final concentration ~10-100 ng/mL), SMAC mimetic (final concentration ~100 nM - 1 µM), and zVAD-fmk (final concentration ~20-50 µM)[8][10][25].
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Assessment of Cell Viability: Measure cell viability using your chosen assay according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of Necroptosis Pathway Proteins
Materials:
-
Cell line of interest
-
Complete culture medium
-
Necroptosis induction reagents (as above)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against RIPK1, RIPK3, MLKL, p-RIPK1, p-RIPK3, p-MLKL, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the necroptosis-inducing cocktail with or without this compound as described in Protocol 1. A shorter incubation time (e.g., 4-8 hours) may be optimal for detecting phosphorylated proteins.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow for Troubleshooting
References
- 1. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine threonine kinase RIP3: lost and found - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - MLKL [maayanlab.cloud]
- 4. Gene - RIPK1 [maayanlab.cloud]
- 5. RIPK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed lineage kinase domain-like protein (MLKL) | Abcam [abcam.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. TNF-induced necroptosis initiates early autophagy events via RIPK3-dependent AMPK activation, but inhibits late autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | RIP kinase | TargetMol [targetmol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Die another way – non-apoptotic mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. The Interferon-Stimulated Gene RIPK1 Regulates Cancer Cell Intrinsic and Extrinsic Resistance to Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 22. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound - Immunomart [immunomart.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC-MAPKs-AP-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Assessing GSK963 Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the RIPK1 inhibitor, GSK963. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo bioavailability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its bioavailability important?
A1: this compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of a programmed cell death pathway called necroptosis.[1][2][3] Necroptosis is implicated in various inflammatory and neurodegenerative diseases.[4][5] Assessing the bioavailability of this compound is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for designing efficacious in vivo studies, determining optimal dosing regimens, and advancing the compound in the drug development pipeline.
Q2: What are the key pharmacokinetic parameters to determine for this compound bioavailability?
A2: The primary pharmacokinetic parameters to determine are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of this compound reached in the blood.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total exposure to this compound over time.
-
Half-life (t½): The time it takes for the plasma concentration of this compound to reduce by half.
-
Bioavailability (%F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is typically determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Q3: In which animal models has the pharmacokinetics of this compound been studied?
Quantitative Data
Due to the limited publicly available oral pharmacokinetic data for this compound, the following table includes data for intraperitoneal administration in mice and provides data for another RIPK1 inhibitor, Necrostatin-1, for comparative purposes.
| Compound | Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Absolute Bioavailability (%F) | Reference |
| This compound | C57BL/6 Mice | Intraperitoneal (i.p.) | 10 | ~1500 | ~0.25 | Not Reported | Not Applicable | Berger, S.B., et al. (2015) |
| Necrostatin-1 | Rats | Intravenous (i.v.) | 5 | 1733 | Not Applicable | Not Reported | 100 | Geng, J., et al. (2017)[3] |
| Necrostatin-1 | Rats | Oral (p.o.) | 5 | 648 | 1 | Not Reported | 54.8 | Geng, J., et al. (2017)[3] |
Experimental Protocols
Protocol 1: Assessing Oral Bioavailability of this compound in Mice
This protocol provides a general framework. Specific parameters may require optimization.
1. Animal Model:
-
Species: C57BL/6 mice
-
Sex: Male or female (be consistent across study groups)
-
Weight: 20-25 g
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[5]
2. Formulation and Dosing:
-
Oral (p.o.) Formulation: A suspension of this compound can be prepared in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water. A suggested concentration for dosing is 1 mg/mL for a 10 mg/kg dose.
-
Intravenous (i.v.) Formulation: For determination of absolute bioavailability, a clear solution of this compound is required. A common vehicle is a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.[8] The concentration should be adjusted for a lower dose (e.g., 1-2 mg/kg) to avoid solubility and toxicity issues.
-
Dosing:
-
Acclimatize animals for at least 3 days before the experiment.
-
Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Administer this compound via oral gavage for the p.o. group and via tail vein injection for the i.v. group.[9][10][11][12][13] The volume should not exceed 10 mL/kg for oral gavage.[13]
-
3. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at the following time points:
-
i.v. group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
p.o. group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Collect blood via saphenous or submandibular vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS Quantification:
-
Sample Preparation: Perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard (e.g., a structurally similar compound or a stable isotope-labeled this compound) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3 µm).[14]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high organic phase.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized for the specific instrument.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound in blank plasma.
-
Calculate the concentration of this compound in the unknown samples.
-
Use pharmacokinetic software to determine Cmax, Tmax, and AUC.
-
Calculate oral bioavailability (%F) using the formula: (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Improper dosing technique (oral gavage or i.v. injection).- Formulation instability or non-homogeneity.- Individual differences in animal physiology (e.g., gastric emptying time, metabolism). | - Ensure all personnel are properly trained in dosing techniques.- Prepare fresh formulations and ensure thorough mixing before each dose.- Increase the number of animals per group to improve statistical power. |
| Low or no detectable plasma concentrations after oral dosing | - Poor aqueous solubility of this compound leading to low dissolution.- High first-pass metabolism in the gut wall or liver.- P-glycoprotein (P-gp) mediated efflux in the intestine. | - Optimize the formulation to enhance solubility (e.g., use of co-solvents, surfactants, or amorphous solid dispersions).- Co-administer with a known inhibitor of relevant metabolic enzymes or P-gp (for investigational purposes).- Consider alternative routes of administration if oral bioavailability is inherently low. |
| Inconsistent peak shapes or retention times in LC-MS/MS analysis | - Matrix effects from plasma components.- Instability of the compound in the autosampler.- Issues with the HPLC column or mobile phase. | - Optimize the sample preparation method to remove interfering substances (e.g., solid-phase extraction).- Assess the stability of this compound in the processed samples and keep the autosampler cooled.- Equilibrate the column properly and use fresh mobile phases. |
| Difficulty in achieving a low limit of quantification (LLOQ) | - Low ionization efficiency of this compound.- High background noise in the mass spectrometer. | - Optimize MS parameters (e.g., collision energy, declustering potential).- Use a more efficient sample clean-up method.- Consider a more sensitive mass spectrometer. |
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of necrostatin-1, a necroptosis inhibitor by LC-MS/MS and the study of its pharmacokinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. daikinchemicals.com [daikinchemicals.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining GSK963 Treatment Timelines for Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the RIPK1 inhibitor, GSK963, in chronic disease models. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound suitable for long-term treatment in chronic disease models?
A1: While this compound is a potent and selective RIPK1 inhibitor, its pharmacokinetic profile presents challenges for chronic in vivo studies. Pharmacodynamic modeling suggests that multiple large doses would be required to maintain significant RIPK1 inhibition over an extended period, making it potentially unsuitable for many chronic models.[1] Researchers are actively developing analogs of this compound with improved metabolic stability and pharmacokinetic properties for long-term in vivo use.
Q2: What are the key differences between this compound and other RIPK1 inhibitors like Necrostatin-1 (Nec-1)?
A2: this compound is significantly more potent than Nec-1, with IC50 values in the low nanomolar range for inhibiting RIP-dependent cell death.[1] It is also highly selective for RIPK1 over other kinases and lacks the off-target activity against indoleamine-2,3-dioxygenase (IDO) that is a known issue with Nec-1.[1] Additionally, this compound has an inactive enantiomer, GSK962, which serves as an excellent negative control for confirming on-target effects.[1]
Q3: What are some alternative RIPK1 inhibitors with better suitability for chronic studies?
A3: Several next-generation RIPK1 inhibitors have been developed with more favorable pharmacokinetic profiles for chronic dosing. Examples include GSK2982772, which has been investigated in clinical trials for inflammatory diseases, and SAR443820 (DNL788), a brain-penetrant inhibitor studied for neurodegenerative conditions.[2][3] For preclinical research, Necrostatin-1s (Nec-1s) offers improved pharmacokinetic properties compared to Nec-1.[1]
Q4: How can I confirm that this compound is engaging its target (RIPK1) in my in vivo model?
A4: Target engagement can be assessed by measuring the levels of phosphorylated RIPK1 (p-RIPK1) at key autophosphorylation sites like Serine 166 in tissue lysates from treated animals.[4] A reduction in p-RIPK1 levels following this compound treatment would indicate target engagement. Immunohistochemistry or immunofluorescence can also be used to visualize changes in p-RIPK1 in specific cell types within tissues.
Q5: What are some potential biomarkers to assess the downstream efficacy of this compound in a chronic neurodegenerative model?
A5: In models of neurodegeneration, downstream efficacy can be evaluated by measuring markers of neuroinflammation and microglial activation. For instance, the expression of genes like Cst7, which is a biomarker for disease-associated microglia, can be suppressed by RIPK1 inhibition.[5][6] Reductions in pro-inflammatory cytokines and chemokines in the central nervous system are also relevant indicators.[2][6]
Troubleshooting Guides
Issue 1: Difficulty in Establishing a Chronic Dosing Regimen
Symptoms:
-
Lack of sustained efficacy with single daily dosing.
-
Rapid clearance of the compound, requiring frequent administration.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Unfavorable Pharmacokinetics of this compound | As noted, this compound's profile is not optimized for chronic studies.[1] Consider switching to a next-generation RIPK1 inhibitor with a longer half-life (e.g., GSK547, Nec-1s).[3] If you must use this compound, a pilot pharmacokinetic study is essential to determine the optimal dosing frequency needed to maintain therapeutic concentrations. |
| Inadequate Vehicle Formulation | For repeated intraperitoneal (i.p.) injections, a well-tolerated vehicle is crucial. A common formulation for poorly soluble compounds is a suspension in 0.5% carboxymethyl cellulose (CMC) in saline. For some applications, a solution in a vehicle like 5% DMSO, 40% PEG300, and 5% Tween 80 in ddH2O can be used, but must be prepared fresh and potential vehicle-induced toxicity should be monitored.[7] |
Issue 2: Waning Efficacy Over Time
Symptoms:
-
Initial positive response to this compound treatment, followed by a return of disease phenotype despite continued dosing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Metabolic Adaptation | The animal's metabolism may adapt to the compound, leading to faster clearance. Consider measuring plasma drug levels at different time points during the chronic study to assess for changes in exposure. |
| Development of Resistance | While less common for kinase inhibitors in non-cancer models, cellular mechanisms of resistance can emerge. Assess target engagement (p-RIPK1 levels) in tissues from late-stage treated animals to ensure the inhibitor is still effective at the molecular level. |
| Disease Progression Outpaces Drug Efficacy | The dose may be insufficient for more advanced stages of the disease. A dose-response study at the initiation of the chronic model is recommended to establish a maximally effective dose. |
Issue 3: Observed Toxicity or Adverse Effects
Symptoms:
-
Weight loss, reduced activity, or other signs of poor health in the treated group.
-
Elevated liver enzymes in serum.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Solutions |
| Compound-Specific Toxicity | Although generally well-tolerated in acute studies, long-term administration of some RIPK1 inhibitors has been associated with liver abnormalities.[3] Monitor animal health closely. At the end of the study, perform histological analysis of the liver and measure serum levels of liver enzymes like ALT and AST.[8] |
| Vehicle-Induced Toxicity | Some solvents, like DMSO and PEG-400, can cause neuromotor deficits or other toxicities when used at high concentrations or for prolonged periods.[9] If toxicity is suspected, include a vehicle-only control group that is dosed on the same schedule as the treatment group. Consider alternative, well-tolerated vehicles like aqueous suspensions in CMC.[9][10] |
Experimental Protocols
Protocol 1: Chronic Administration of a RIPK1 Inhibitor in a Mouse Model of Neuroinflammation
This protocol is a general guideline and should be optimized for your specific model and RIPK1 inhibitor.
-
Compound Preparation:
-
For oral gavage, a RIPK1 inhibitor like Nec-1s can be formulated as a suspension in 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile saline.
-
For intraperitoneal injection, if a solution is required, a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80 in sterile ddH2O can be considered, but must be freshly prepared and used with caution due to potential for irritation with chronic use.[7]
-
-
Dosing Regimen:
-
Based on studies with Nec-1s in neuroinflammatory models, a starting dose of 10 mg/kg administered intraperitoneally once or twice daily can be considered.[11]
-
The dosing frequency should be determined by the specific pharmacokinetic profile of the inhibitor being used.
-
-
Treatment Duration:
-
Treatment duration will be model-dependent. For example, in the cuprizone model of demyelination, treatment may last for several weeks.[11]
-
-
Monitoring:
-
Monitor animal weight and general health daily.
-
At the end of the study, collect blood for analysis of serum biomarkers (e.g., liver enzymes) and tissues for downstream analysis.
-
Protocol 2: Assessment of RIPK1 Phosphorylation in Brain Tissue
-
Tissue Homogenization:
-
Rapidly dissect the brain region of interest and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation (Optional but recommended for higher specificity):
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against total RIPK1 overnight at 4°C.
-
Add protein A/G beads to pull down the RIPK1 protein complex.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blotting:
-
Elute the protein from the beads (if immunoprecipitated) or use the whole-cell lysate.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated RIPK1 (e.g., anti-p-S166 RIPK1).[4]
-
After incubation with a secondary antibody, visualize the bands using a chemiluminescence detection system.
-
Normalize the p-RIPK1 signal to the total RIPK1 signal.
-
Data Presentation
Table 1: In Vitro Potency of this compound vs. Nec-1
| Cell Line | Species | Assay | This compound IC50 (nM) | Nec-1 IC50 (nM) |
| L929 | Murine | Necroptosis | 1 | >1000 |
| U937 | Human | Necroptosis | 4 | >1000 |
| BMDM | Murine | Necroptosis | ~3 | >1000 |
Data compiled from Berger et al., 2015.[1]
Table 2: In Vivo Efficacy of this compound in an Acute Model of TNF-induced Shock
| Treatment Group | Dose (mg/kg, i.p.) | Outcome |
| Vehicle | - | Lethal hypothermia |
| This compound | 0.2 | Significant protection |
| This compound | 2 | Complete protection |
| GSK962 (inactive) | 20 | No effect |
| Nec-1 | 0.2 | No effect |
| Nec-1 | 2 | Minimal protection |
Data from a TNF+zVAD-mediated lethal shock model in C57BL/6 mice.[1]
Visualizations
Caption: Simplified signaling pathway of RIPK1 in response to TNFα.
Caption: General experimental workflow for chronic this compound studies.
Caption: Troubleshooting decision tree for chronic this compound experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. In vivo evaluation of liver function by multimodal imaging in an alcohol-induced liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of RIPK1 activation by TAK1-mediated phosphorylation dictates apoptosis and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting RIP Kinases in Chronic Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mice with human livers would have saved lives if used in toxicology testing, study shows [med.stanford.edu]
- 8. Elderly mice with history of acetaminophen intoxication display worsened cognitive impairment and persistent elevation of astrocyte and microglia burden - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of RIP1 Kinase Inhibitors: GSK'963 versus Necrostatin-1
In the landscape of cell death and inflammation research, the inhibition of Receptor-Interacting Protein Kinase 1 (RIP1) has emerged as a promising therapeutic strategy. For researchers and drug development professionals, selecting the appropriate tool compound is critical for elucidating the role of RIP1 in various pathologies. This guide provides a comprehensive comparison of two key RIP1 inhibitors: the well-established Necrostatin-1 (Nec-1) and the more recent, highly potent GSK'963.
Mechanism of Action: Targeting the Engine of Necroptosis
Both GSK'963 and Necrostatin-1 target the kinase activity of RIP1, a central regulator of a programmed form of necrosis known as necroptosis. RIP1's kinase function is essential for the formation of the necrosome, a signaling complex that includes RIPK3 and MLKL, ultimately leading to plasma membrane rupture.[1][2][3]
Necrostatin-1 functions as an allosteric inhibitor, binding to a hydrophobic pocket in the RIP1 kinase domain.[2][4][5] This binding event locks RIP1 in an inactive conformation, preventing its autophosphorylation—a critical step for the recruitment and activation of RIPK3 and the subsequent necroptotic cascade.[1][4]
GSK'963, a chiral small molecule, also potently and selectively inhibits the kinase activity of RIP1.[6][7][8] Its mechanism, like Nec-1, is centered on preventing the catalytic function of RIP1, thereby blocking the downstream signaling events that lead to necroptotic cell death.[9]
In Vitro Potency and Selectivity: A Clear Distinction
Quantitative analysis reveals a significant difference in the potency and selectivity of GSK'963 and Necrostatin-1. GSK'963 demonstrates substantially higher potency in both biochemical and cell-based assays.
| Parameter | GSK'963 | Necrostatin-1 | Reference |
| Biochemical IC50 (RIP1 Kinase) | 29 nM (FP binding assay) | 0.32 µM (ATP consumption assay) | [4][6][7] |
| Cellular IC50 (Necroptosis Inhibition) | 1 nM (mouse L929 cells) | 490 nM (mouse MLO-Y4 cells) | [4][7][9] |
| 4 nM (human U937 cells) | [9][10] | ||
| Kinase Selectivity | >10,000-fold selective for RIP1 over 339 other kinases | Less selective, with known off-target effects | [6][9][10] |
| IDO Inhibition | No measurable activity | Potent inhibitor of Indoleamine 2,3-dioxygenase (IDO) | [9][10] |
As the data indicates, GSK'963 is over 200-fold more potent than Necrostatin-1 in biochemical assays and exhibits remarkable selectivity.[9] A key differentiator is the off-target activity of Necrostatin-1 against Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[9][10] GSK'963 does not share this liability, making it a more specific tool for studying RIP1 kinase-dependent processes.[9][10] Furthermore, GSK'963 has an inactive enantiomer, GSK'962, which can be used as a negative control to confirm on-target effects.[9]
In Vivo Efficacy: Translating Potency into Protection
The superior in vitro potency of GSK'963 translates to enhanced efficacy in vivo. In a mouse model of TNF-induced sterile shock, GSK'963 provided significantly greater protection from hypothermia compared to Necrostatin-1 at matched doses.[9] A 2 mg/kg dose of GSK'963 resulted in complete protection from TNF+zVAD-induced temperature loss, while Nec-1 showed minimal protective effects even at a 10-fold higher dose.[7][9] While Necrostatin-1 has demonstrated efficacy in various disease models, its moderate potency and poor pharmacokinetic properties can be limiting factors.[9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: RIP1 Kinase Signaling Pathway in Necroptosis.
Caption: General Experimental Workflow for Comparing RIP1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of GSK'963 and Necrostatin-1.
In Vitro Necroptosis Assay
-
Cell Culture: Mouse fibrosarcoma L929 cells or human monocytic U937 cells are cultured in appropriate media.
-
Compound Treatment: Cells are pre-treated with various concentrations of GSK'963, its inactive analog GSK'962, or Necrostatin-1 for 30 minutes.[6][9]
-
Necroptosis Induction: Necroptosis is induced by stimulating the cells with tumor necrosis factor (TNF) in combination with a pan-caspase inhibitor such as zVAD-fmk.[9][10]
-
Viability Assessment: After an overnight incubation (19-21 hours), cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels.[7][9]
-
Data Analysis: Dose-response curves are generated to calculate the IC50 values for each compound.
RIP1 Kinase Biochemical Assays
-
Fluorescence Polarization (FP) Binding Assay: This assay measures the binding affinity of the inhibitor to the ATP-binding pocket of the RIP1 kinase domain. The IC50 value for GSK'963 was determined using this method.[6][9]
-
ADP-Glo Kinase Assay: This assay measures the autophosphorylation of the RIP1 kinase domain by quantifying the amount of ADP produced. It is used to determine the inhibitory effect of the compounds on the kinase's catalytic activity.[9]
Immunoblot Analysis
-
Cell Treatment: Bone marrow-derived macrophages (BMDMs) are pre-treated with the inhibitor (e.g., 100 nM GSK'963 or 10 µM Nec-1) for 30 minutes.[6]
-
Stimulation: Cells are then stimulated with TNF for short time points (e.g., 5 and 15 minutes).[6]
-
Lysis and Electrophoresis: Cells are lysed, and the protein lysates are separated by SDS-PAGE.[6]
-
Blotting and Probing: Proteins are transferred to a nitrocellulose membrane, which is then probed with specific antibodies against proteins of interest (e.g., phospho-IκB, total IκB, and a loading control like tubulin) to assess signaling pathway activation.[6]
Conclusion
For researchers investigating the role of RIP1 kinase, GSK'963 represents a next-generation tool that overcomes several limitations of Necrostatin-1. Its superior potency, exquisite selectivity, and lack of IDO off-target activity provide a more precise means to probe RIP1 function. The availability of an inactive enantiomer further strengthens its utility as a specific probe. While Necrostatin-1 has been instrumental in establishing the field, the adoption of more potent and selective inhibitors like GSK'963 is crucial for the continued and accurate dissection of RIP1-mediated pathophysiology.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 4. mcherry-sarna.com [mcherry-sarna.com]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
GSK963: A Comparative Guide to Its Superior Specificity for RIPK1
In the landscape of kinase inhibitors, precision is paramount. For researchers investigating the intricate roles of Receptor-Interacting Protein Kinase 1 (RIPK1) in inflammation and cell death, the need for highly specific molecular tools is critical. GSK963 has emerged as a structurally distinct, potent, and exceptionally selective inhibitor of RIPK1. This guide provides a comprehensive comparison of this compound with other RIPK1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to underscore its advantages for researchers, scientists, and drug development professionals.
Unparalleled Potency and Selectivity: A Head-to-Head Comparison
This compound distinguishes itself from earlier RIPK1 inhibitors, such as Necrostatin-1 (Nec-1) and its more stable analog, Nec-1s, through its significantly enhanced potency and cleaner off-target profile. While Nec-1 was a foundational tool for RIPK1 research, its utility was hampered by moderate potency and off-target activity against indoleamine-2,3-dioxygenase (IDO), an enzyme with immunomodulatory functions.[1][2][3] this compound, a chiral small-molecule inhibitor, overcomes these limitations, offering researchers a more reliable and potent tool.[1][3]
Table 1: Biochemical and Cellular Potency Comparison of RIPK1 Inhibitors
| Compound | Biochemical Assay (IC50) | Cellular Necroptosis Assay (IC50) | Key Distinctions |
| This compound | 29 nM (FP Binding Assay)[1][4][5] 0.8 nM (ADP-Glo Kinase Assay)[1] | 1 nM (murine L929 cells)[1][6] 4 nM (human U937 cells)[1][6] | Over 200-fold more potent than Nec-1 in biochemical assays.[1] Structurally distinct from necrostatins.[1][3] |
| Nec-1 | ~2 µM (FP Binding Assay)[1] ~1 µM (ADP-Glo Kinase Assay)[1] | Not specified in direct comparisons, but significantly less potent than this compound. | Moderate potency; known off-target activity against IDO.[1][3] |
| GSK962 | Inactive in FP Binding and ADP-Glo Kinase Assays.[1] | At least 1000-fold less potent than this compound.[1] | Inactive enantiomer of this compound, serving as an ideal negative control to confirm on-target effects.[1][3][5] |
Table 2: Specificity Profile of this compound
| Specificity Parameter | Result | Implication for Researchers |
| Kinome Scan | >10,000-fold selective for RIPK1 over 339 other kinases.[1][4][5] Less than 50% inhibition of these kinases at 10 µM.[6] | High confidence that observed effects are due to RIPK1 inhibition, minimizing confounding results from off-target kinase activity. |
| IDO Activity | Lacks measurable activity against IDO.[1][3][6] | Eliminates a key off-target effect of Nec-1, allowing for clearer interpretation of results in immunological studies. |
| Cellular Selectivity | No measurable effects on TNF-induced NF-κB activation or TNF+cycloheximide-stimulated apoptosis.[1] | Demonstrates that this compound specifically inhibits the kinase-dependent functions of RIPK1 in necroptosis without interfering with its scaffolding functions in other pathways. |
| Chirality | Possesses an inactive enantiomer, GSK962.[1][3][5] | Provides a rigorous negative control for experiments to validate that the observed phenotype is a direct result of RIPK1 inhibition. |
Visualizing the Mechanism of Action and Experimental Design
To further elucidate the context in which this compound operates, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for validating inhibitor specificity.
Caption: TNF-α binding to its receptor (TNFR1) initiates the formation of Complex I. Under conditions favoring necroptosis, RIPK1 is released and activated, leading to the assembly of the necrosome with RIPK3 and MLKL. This compound specifically inhibits the kinase activity of RIPK1, preventing this cascade.
Caption: A multi-faceted approach is used to validate RIPK1 inhibitor specificity, combining direct biochemical assays, cell-based functional assays, and broad off-target profiling to build a comprehensive understanding of the compound's activity.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to establish the specificity of this compound.
Fluorescence Polarization (FP) Binding Assay
-
Objective: To measure the binding affinity of an inhibitor to the ATP-binding pocket of RIPK1.
-
Principle: This assay measures the change in polarization of fluorescently labeled tracer that binds to the RIPK1 kinase domain. A compound that displaces the tracer will cause a decrease in polarization.
-
Protocol:
-
Recombinant RIPK1 kinase domain is incubated with a fluorescent tracer.
-
Serial dilutions of the test compound (e.g., this compound, Nec-1, GSK962) are added.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
Data are plotted as a dose-response curve to calculate the IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer.
-
ADP-Glo™ Kinase Assay
-
Objective: To directly measure the kinase activity of RIPK1 by quantifying the amount of ADP produced during the autophosphorylation reaction.
-
Principle: This is a luminescent assay that measures ADP production. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light. The light output is directly proportional to the ADP concentration.
-
Protocol:
-
The RIPK1 kinase domain is incubated with ATP and a suitable buffer.
-
Serial dilutions of the test compound are added.
-
The kinase reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent is added to stop the reaction and is incubated for 40 minutes.
-
Kinase Detection Reagent is added, and the mixture is incubated for another 30 minutes.
-
Luminescence is measured.
-
IC50 values are calculated from dose-response curves. For highly potent inhibitors like this compound, a tight binding fit may be used for more accurate determination.[1]
-
Cellular Necroptosis Assay
-
Objective: To determine the potency of an inhibitor in blocking RIPK1-dependent necroptosis in a cellular context.
-
Protocol:
-
Human U937 or murine L929 cells are seeded in 96-well plates.
-
Cells are pre-treated with serial dilutions of the test compound for 30-60 minutes.
-
Necroptosis is induced by adding TNF-α (e.g., 50 ng/ml) and a pan-caspase inhibitor like zVAD-fmk to block apoptosis.[1]
-
Cells are incubated overnight (e.g., 20 hours).[1]
-
Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of live cells.[1]
-
IC50 values are determined from the resulting dose-response curves.
-
Cellular Selectivity Assays (NF-κB Activation and Apoptosis)
-
Objective: To confirm that this compound does not interfere with RIPK1's kinase-independent functions.
-
NF-κB Activation Protocol:
-
Bone marrow-derived macrophages (BMDMs) are pre-treated with the inhibitor (e.g., 100 nM this compound).[1][4]
-
Cells are stimulated with TNF-α for short time points (e.g., 5 and 15 minutes).[4]
-
Cell lysates are collected and analyzed by Western blot for the phosphorylation and degradation of IκB, a key event in NF-κB activation.[1][4]
-
-
Apoptosis Protocol:
Conclusion
The validation of this compound demonstrates its standing as a best-in-class tool for the study of RIPK1. Its high potency, combined with an exquisite selectivity profile, sets it apart from previous inhibitors.[1] The absence of confounding off-target activities, particularly against IDO, and the availability of its inactive enantiomer, GSK962, provide researchers with a robust system for dissecting the specific roles of RIPK1 kinase activity in health and disease. For professionals in drug development and academic research, this compound represents a next-generation chemical probe essential for clarifying the complex biology of RIPK1 and exploring its potential as a therapeutic target.[1][3]
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
A Comparative Guide to GSK963 and Other Commercial RIP1 Inhibitors for Researchers
In the rapidly evolving field of programmed cell death and inflammation research, the selection of potent and selective tool compounds is critical for elucidating the role of key signaling molecules. Receptor-Interacting Protein 1 (RIP1) kinase has emerged as a central mediator in necroptosis and inflammatory pathways, making its inhibitors invaluable research tools. This guide provides a detailed comparison of GSK963, a highly potent and selective RIP1 inhibitor, with other commercially available RIP1 inhibitors, including Necrostatin-1, GSK2982772, and RIPA-56. The information presented here, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Performance Comparison of RIP1 Inhibitors
This compound consistently demonstrates superior potency and selectivity compared to other commercially available RIP1 inhibitors. The following tables summarize key quantitative data from various biochemical and cellular assays.
Table 1: Biochemical Potency of RIP1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | RIP1 | FP binding assay | 29 | [1][2] |
| Necrostatin-1 (Nec-1) | RIP1 | FP binding assay | ~6,000 | [2] |
| GSK2982772 | RIP1 | ADP-Glo | 0.05 | [3] |
| RIPA-56 | RIP1 | Kinase activity | 13 | [4] |
Table 2: Cellular Activity of RIP1 Inhibitors
| Inhibitor | Cell Line | Assay | EC50/IC50 (nM) | Reference |
| This compound | L-929 (mouse) | Necroptosis | 1 | [5] |
| This compound | U937 (human) | Necroptosis | 4 | [5] |
| Necrostatin-1 (Nec-1) | Jurkat | Necroptosis | 490 | |
| GSK2982772 | U937 | Necroptosis | <10 | [3] |
| RIPA-56 | L929 (mouse) | Necroptosis | 27 | [4] |
| RIPA-56 | HT29 (human) | Necroptosis | 28 | [6] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity Profile | Off-Target Activity | Reference |
| This compound | >10,000-fold selective for RIP1 over 339 other kinases. | Inactive against Indoleamine 2,3-dioxygenase (IDO). | [1][2][5] |
| Necrostatin-1 (Nec-1) | Moderate selectivity. | Potent inhibitor of IDO. | [5] |
| GSK2982772 | High selectivity for RIP1 kinase. | Not specified. | [3] |
| RIPA-56 | No inhibitory effect on RIPK3 kinase. | Not specified. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to evaluate RIP1 inhibitors.
RIP1 Kinase Inhibition Assays
1. Fluorescence Polarization (FP) Binding Assay:
This assay quantifies the binding affinity of inhibitors to the ATP-binding pocket of RIP1 kinase.
-
Principle: The assay measures the change in polarization of fluorescently labeled ATP-competitive ligand upon binding to the RIP1 kinase domain. Inhibitors that bind to the ATP pocket will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
Protocol Outline:
-
Purified, truncated RIP1 kinase domain (e.g., amino acids 1-375) is incubated with a fluorescently labeled ATP-competitive ligand.
-
Serial dilutions of the test inhibitor (e.g., this compound) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. ADP-Glo™ Kinase Assay:
This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of kinase activity.
-
Principle: The assay is performed in two steps. First, the RIP1 kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP concentration.
-
Protocol Outline:
-
The RIP1 kinase is incubated with its substrate (e.g., myelin basic protein or through autophosphorylation) and ATP in a kinase reaction buffer.
-
Test inhibitors are added at various concentrations.
-
The reaction is allowed to proceed for a defined period.
-
ADP-Glo™ Reagent is added to stop the reaction and consume unused ATP.
-
Kinase Detection Reagent is added, and luminescence is measured.
-
IC50 values are determined from the dose-response curves.
-
Cellular Necroptosis Assay
This cell-based assay evaluates the ability of an inhibitor to protect cells from necroptotic cell death.
-
Principle: Necroptosis is induced in a susceptible cell line (e.g., human U937 or mouse L929 cells) by stimulating the TNF receptor in the presence of a pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis. Cell viability is then measured to determine the protective effect of the RIP1 inhibitor.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and pre-treated with serial dilutions of the RIP1 inhibitor for a specified time (e.g., 30 minutes).
-
Necroptosis is induced by adding TNF-α (e.g., 50 ng/mL) and a caspase inhibitor (e.g., 50 µM zVAD-fmk).
-
The cells are incubated for a period sufficient to induce cell death (e.g., 24 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
EC50 values are calculated from the dose-response curves of cell viability versus inhibitor concentration.
-
Visualizing the Mechanisms and Workflows
To further clarify the context of RIP1 inhibition, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the comparative logic.
Caption: RIP1 Signaling Pathway leading to survival, apoptosis, or necroptosis.
Caption: General experimental workflow for evaluating RIP1 kinase inhibitors.
Caption: Logical comparison of key attributes for different RIP1 inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK963 and its Inactive Enantiomer GSK962
A comprehensive guide for researchers on the differential effects of a potent RIPK1 inhibitor and its stereoisomer.
GSK963 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation.[1] Its inactive enantiomer, GSK962, serves as a crucial negative control in experimental settings to confirm the on-target effects of this compound.[1][2] This guide provides a detailed comparison of these two compounds, summarizing key experimental data, outlining protocols, and illustrating the relevant signaling pathway.
Data Summary
The following tables summarize the quantitative data comparing the in vitro and in vivo activities of this compound and its inactive enantiomer, GSK962.
| Compound | Target | IC₅₀ (Binding Assay) | IC₅₀ (Kinase Autophosphorylation Assay) | Selectivity |
| This compound | RIPK1 | 29 nM[3][4] | ~10 nM | >10,000-fold over 339 other kinases[1][2] |
| GSK962 | RIPK1 | >30,000 nM | >30,000 nM | Not applicable |
Table 1: Biochemical Activity of this compound and GSK962. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency of this compound for RIPK1 in both binding and functional kinase assays, while GSK962 shows negligible activity.
| Cell Line | Assay | Stimulus | IC₅₀ of this compound | IC₅₀ of GSK962 |
| L-929 (mouse fibrosarcoma) | Necroptosis | TNF + zVAD | 1 nM[2][5] | >10,000 nM |
| U937 (human monocytic) | Necroptosis | TNF + zVAD | 4 nM[2][5] | >10,000 nM |
| Mouse BMDMs | Necroptosis | TNF + zVAD | ~3 nM | >10,000 nM |
| Human Neutrophils | Necroptosis | TNF + zVAD + SMAC mimetic | ~5 nM | >10,000 nM |
Table 2: Cellular Activity of this compound and GSK962 in Necroptosis Assays. These data highlight the potent and specific inhibition of necroptosis by this compound in various cell types, with its inactive enantiomer GSK962 showing no significant effect at high concentrations.
| Animal Model | Assay | Dose of this compound | Effect of this compound | Effect of GSK962 |
| C57BL/6 mice | TNF-induced lethal shock | 2 mg/kg (IP)[3][5] | Complete protection from hypothermia[6] | No significant effect |
| C57BL/6 mice | TNF-induced lethal shock | 0.2 mg/kg (IP)[3] | Significant protection from hypothermia[3] | No significant effect |
Table 3: In Vivo Efficacy of this compound and GSK962. this compound demonstrates significant in vivo efficacy in a model of sterile shock, while GSK962 remains inactive.
Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of RIPK1, a key signaling node in the necroptosis pathway. The following diagram illustrates the mechanism.
Caption: RIPK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A detailed description of the methodologies used to generate the comparative data is provided below.
1. RIPK1 Kinase Inhibition Assays
-
Fluorescence Polarization (FP) Binding Assay:
-
Objective: To determine the binding affinity of this compound and GSK962 to the ATP-binding pocket of RIPK1.
-
Protocol: Recombinant human RIPK1 kinase domain is incubated with a fluorescently labeled tracer that binds to the ATP pocket. Test compounds (this compound or GSK962) are added in a serial dilution. The binding of the tracer to RIPK1 results in a high fluorescence polarization signal. Displacement of the tracer by the inhibitor leads to a decrease in this signal. The IC₅₀ value is calculated from the dose-response curve.[2]
-
-
ADP-Glo Kinase Assay:
-
Objective: To measure the kinase activity of RIPK1 by quantifying ATP consumption.
-
Protocol: The autophosphorylation reaction of the RIPK1 kinase domain is performed in the presence of ATP and varying concentrations of the inhibitors. After the kinase reaction, the remaining ATP is depleted. The amount of ADP produced, which is proportional to the kinase activity, is then converted into a luminescent signal. The IC₅₀ value is determined by plotting the luminescence against the inhibitor concentration.[2]
-
2. Cellular Necroptosis Assays
-
Objective: To assess the ability of this compound and GSK962 to inhibit necroptotic cell death.
-
Cell Culture and Treatment:
-
L-929, U937, or primary cells (mouse bone marrow-derived macrophages or human neutrophils) are seeded in 96-well plates.
-
Cells are pre-treated with a serial dilution of this compound, GSK962, or a vehicle control for 30-60 minutes.[4]
-
Necroptosis is induced by adding TNFα (Tumor Necrosis Factor-alpha) in combination with a pan-caspase inhibitor (e.g., zVAD-FMK) to block apoptosis.[2] For human neutrophils, a SMAC mimetic is also added.[2]
-
-
Viability Assessment:
-
After overnight incubation, cell viability is measured using a commercially available assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
The IC₅₀ values are calculated from the dose-response curves of cell viability versus compound concentration.[2]
-
3. In Vivo Model of TNF-Induced Sterile Shock
-
Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.
-
Animal Model: C57BL/6 mice are used.[3]
-
Protocol:
-
Mice are administered this compound or GSK962 via intraperitoneal (i.p.) injection.[4]
-
After a specified pre-treatment time, a lethal dose of TNFα combined with zVAD-FMK is injected to induce a systemic inflammatory response, leading to hypothermia.[5]
-
Core body temperature is monitored over several hours as a measure of the inflammatory response.
-
The protective effect of the compounds is determined by their ability to prevent the drop in body temperature.[6]
-
4. Kinase Selectivity Profiling
-
Objective: To determine the specificity of this compound for RIPK1 over a broad range of other kinases.
-
Protocol: this compound is tested at a high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., 339 kinases).[1][5] The activity of each kinase is measured, typically using a radiolabeled ATP assay. The percentage of inhibition is calculated for each kinase to assess the selectivity of this compound.[6]
This guide provides a foundational understanding of the comparative properties of this compound and its inactive enantiomer, GSK962. The stark contrast in their activities underscores the specific, on-target mechanism of this compound as a potent RIPK1 inhibitor, making this pair of molecules an invaluable tool for research into necroptosis and RIPK1-mediated diseases.
References
- 1. Characterization of GSK'963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | RIP kinase | TargetMol [targetmol.com]
Unveiling the In Vivo Power of GSK963: A Comparative Guide to RIPK1 Inhibition
For researchers and scientists at the forefront of drug discovery, the quest for potent and selective kinase inhibitors is paramount. GSK963, a chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a significant tool in the study of necroptosis and inflammation. This guide provides a comprehensive comparison of this compound with other notable RIPK1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and interpretation of in vivo studies.
Performance Showdown: this compound vs. Alternatives
This compound has demonstrated superior potency and selectivity in preclinical studies when compared to the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1). Furthermore, ongoing research has yielded other promising alternatives from GlaxoSmithKline, including GSK'547 and GSK2982772, each with distinct profiles.
In Vitro Potency and Selectivity
A critical evaluation of any inhibitor begins with its performance in biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound and its key comparators.
| Compound | Target | In Vitro IC50 (Human RIPK1) | Cellular EC50 (Human U937 cells, TNF-induced necroptosis) | Cellular EC50 (Mouse L929 cells, TNF-induced necroptosis) | Kinase Selectivity |
| This compound | RIPK1 | 29 nM[1][2] | 4 nM[3][4] | 1 nM[3][4] | >10,000-fold selective over 339 other kinases[2][3] |
| Necrostatin-1 (Nec-1) | RIPK1, IDO | ~180-490 nM | ~490 nM | ~260 nM | Potent inhibitor of IDO[3] |
| GSK'547 | RIPK1 | - | - | 32 nM[5] | Highly selective[5] |
| GSK2982772 | RIPK1 | 6.3 nM | - | 1.3 µM | Highly selective |
In Vivo Efficacy and Pharmacokinetics
The true test of a drug candidate lies in its performance within a living organism. The TNF-induced lethal shock model in mice is a cornerstone for evaluating the in vivo efficacy of RIPK1 inhibitors. This model mimics a systemic inflammatory response, where the protective effects of the inhibitors against hypothermia and mortality are measured.
| Compound | Animal Model | Dosing (mg/kg, route) | Efficacy | Key Pharmacokinetic Parameters |
| This compound | C57BL/6 mice | 2 mg/kg, i.p. | Complete protection from TNF+zVAD-induced hypothermia[3] | Apparent half-life greater than Nec-1[3] |
| 0.2 mg/kg, i.p. | Significant protection from TNF+zVAD-induced hypothermia[3] | |||
| Necrostatin-1 (Nec-1) | C57BL/6 mice | 2 mg/kg, i.p. | Minimal protection from TNF+zVAD-induced hypothermia[3] | ~10-fold higher exposure than this compound at 10 mg/kg[3] |
| 0.2 mg/kg, i.p. | No significant effect[3] | |||
| GSK'547 | Mice (Pancreatic Cancer Model) | 100 mg/kg/day, oral (in food) | Reduced tumor burden and extended survival[5] | 400-fold improvement in oral pharmacokinetic in mice compared to GSK'963 |
| GSK2982772 | Mice (TNF-induced shock) | 3, 10, 50 mg/kg, oral | 68%, 80%, and 87% protection from temperature loss, respectively[6] | Good activity and pharmacokinetic properties[6] |
Experimental Deep Dive: Protocols and Pathways
To ensure the reproducibility and accurate interpretation of experimental results, detailed methodologies are crucial. Below are the specifics of a key in vivo model and a visualization of the targeted signaling pathway.
Experimental Protocol: TNF-Induced Lethal Shock Model
This murine model is widely used to assess the in vivo efficacy of RIPK1 inhibitors against systemic inflammation.
Animals: Male C57BL/6 mice are typically used.
Procedure:
-
Animals are pre-treated with the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) or oral (p.o.) administration.
-
After a specified time (e.g., 15 minutes), mice are challenged with an intravenous (i.v.) or i.p. injection of murine tumor necrosis factor (TNF)[7]. In some protocols, a pan-caspase inhibitor such as zVAD-fmk is co-administered to sensitize the cells to necroptosis[3][5].
-
Rectal body temperature is monitored at regular intervals as a measure of the systemic inflammatory response and ensuing hypothermia.
-
Survival of the animals is monitored over a period of up to 72 hours[7].
Endpoints:
-
Primary: Prevention of hypothermia and mortality.
-
Secondary: Measurement of serum cytokine levels (e.g., IL-6), and histological analysis of organ damage[7].
Signaling Pathway: RIPK1-Mediated Necroptosis
The following diagram illustrates the central role of RIPK1 in the necroptosis pathway, the target of this compound and its counterparts.
Experimental Workflow: In Vivo Efficacy Testing
The logical flow of an in vivo study to confirm the efficacy of a RIPK1 inhibitor is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. RIP1 Kinase Drives Macrophage Mediated Adaptive Immune Tolerance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Type I interferon drives tumor necrosis factor–induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GSK963: A Comparative Guide to RIPK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RIP1 kinase inhibitor GSK963 with other key alternatives, supported by published experimental data. Our aim is to offer a clear, data-driven resource for researchers evaluating tools to study necroptosis and RIP1 kinase-mediated signaling pathways.
Introduction to this compound
This compound is a highly potent and selective, chiral small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It has been characterized as a valuable tool for investigating the role of RIPK1 in necroptosis, a form of programmed cell death implicated in various inflammatory and degenerative diseases. This guide summarizes key performance data for this compound and compares it against other widely used or clinically relevant RIPK1 inhibitors.
Data Presentation: Quantitative Comparison of RIPK1 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound and its alternatives.
Table 1: In Vitro Biochemical Potency of RIPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | RIPK1 | FP binding | 29 | [2][3] |
| Necrostatin-1 (Nec-1) | RIPK1 | Not Specified | ~500 | [4] |
| Necrostatin-1s (Nec-1s) | RIPK1 | Not Specified | ~50 | [4] |
| GSK2982772 (GSK'772) | Human RIPK1 | ADP-Glo | 0.2 | [5] |
| RIPA-56 | RIPK1 | Not Specified | 13 | |
| UAMC-3861 | RIPK1 | Not Specified | 6.5 (Human) | [5] |
| ZB-R-55 | RIPK1 | ADP-Glo | 5.7 | [4] |
Table 2: Cellular Activity of RIPK1 Inhibitors in Necroptosis Assays
| Compound | Cell Line | Species | Necroptosis Stimulus | IC50 / EC50 (nM) | Source |
| This compound | L929 | Murine | TNF + zVAD.fmk | 1 | [1] |
| This compound | U937 | Human | TNF + zVAD.fmk | 4 | [1] |
| This compound | BMDM | Murine | TNF + zVAD.fmk | 3 | [6] |
| GSK'962 (inactive enantiomer) | L929 / U937 | Murine / Human | TNF + zVAD.fmk | >1000 | [1] |
| Necrostatin-1 (Nec-1) | L929 | Murine | TNF + zVAD.fmk | ~200-500 | [1] |
| Necrostatin-1s (Nec-1s) | Jurkat | Human | Not Specified | 50 | [4] |
| GSK2982772 (GSK'772) | HT-29 | Human | hTNF + TAK1i + zVAD.fmk | 0.2 | [5] |
| RIPA-56 | HT-29 | Human | TNF + SMAC mimetic + zVAD.fmk | 28 | [4] |
| RIPA-56 | L929 | Murine | Not Specified | 27 | [4] |
| UAMC-3861 | MEFs | Murine | hTNF + zVAD.fmk | 6.5 | [5] |
| UAMC-3861 | HT-29 | Human | hTNF + TAK1i + zVAD.fmk | 6.5 | [5] |
| ZB-R-55 | U937 | Human | TNF + SMAC mimetic + zVAD.fmk | 0.34 | [4] |
Experimental Protocols
In Vitro Necroptosis Induction and Inhibition Assay
This protocol describes a general method for inducing necroptosis in cell culture and assessing the inhibitory activity of compounds like this compound.
1. Cell Culture:
-
Culture human (e.g., U937, HT-29) or murine (e.g., L929, MEFs) cell lines in appropriate media and conditions.
2. Compound Preparation:
-
Prepare stock solutions of RIPK1 inhibitors (e.g., this compound, Nec-1) and negative controls (e.g., GSK'962) in DMSO.
-
Serially dilute the compounds to the desired concentrations in cell culture medium.
3. Necroptosis Induction:
-
Seed cells in 96-well plates at a suitable density.
-
Pre-incubate the cells with the RIPK1 inhibitors or vehicle control for 30-60 minutes.
-
Induce necroptosis using a combination of stimuli. Common combinations include:
4. Assessment of Cell Viability:
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for cell death to occur.
-
Measure cell viability using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of viable cells.
5. Data Analysis:
-
Normalize the viability data to the vehicle-treated, non-stimulated control (100% viability) and the vehicle-treated, stimulated control (0% protection).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Model of TNF-Induced Systemic Inflammatory Response Syndrome (SIRS)
This protocol outlines a model to assess the in vivo efficacy of RIPK1 inhibitors.
1. Animal Model:
-
Use C57BL/6 mice.
2. Compound Administration:
-
Administer the RIPK1 inhibitor (e.g., this compound at 0.2-2 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[1]
3. Induction of SIRS:
-
15-30 minutes after compound administration, induce shock by intravenous (i.v.) injection of murine TNF-α in combination with zVAD.fmk.[1]
4. Monitoring:
-
Monitor the core body temperature of the mice at regular intervals using a rectal probe. A drop in temperature is a key indicator of the inflammatory shock response.
5. Endpoint:
-
The primary endpoint is the prevention of hypothermia. Survival can also be monitored over a longer period.
Mandatory Visualization
Caption: RIPK1-mediated necroptosis signaling pathway and point of inhibition.
Caption: A typical workflow for in vitro screening of RIPK1 inhibitors.
References
- 1. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
GSK963 vs. Nec-1s: A Comparative Guide for Researchers in Necroptosis
In the landscape of necroptosis research, the selection of a potent and specific inhibitor for Receptor-Interacting Protein Kinase 1 (RIPK1) is paramount. This guide provides a comprehensive comparison of two prominent RIPK1 inhibitors, GSK963 and Necrostatin-1s (Nec-1s), to aid researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.
Necroptosis, a form of regulated necrotic cell death, is increasingly implicated in the pathophysiology of a wide range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Central to this pathway is RIPK1, a serine/threonine kinase whose activity is a critical determinant of cell fate. Inhibition of RIPK1 kinase activity presents a key therapeutic strategy and a vital tool for dissecting the molecular mechanisms of necroptosis.
This guide delves into the specifics of this compound and Nec-1s, highlighting their mechanisms of action, potency, selectivity, and off-target effects. By presenting quantitative data in a clear, comparative format and detailing relevant experimental protocols, we aim to provide a definitive resource for the scientific community.
Quantitative Comparison of Inhibitor Performance
The efficacy and utility of a kinase inhibitor are defined by its potency and selectivity. The following tables summarize the key quantitative data for this compound and Nec-1s, offering a direct comparison of their performance in various assays.
| Parameter | This compound | Nec-1s | Necrostatin-1 (for reference) |
| Target | RIPK1 Kinase | RIPK1 Kinase | RIPK1 Kinase |
| IC50 (RIPK1 Kinase Assay) | 29 nM[1][2] | ~210 nM[3] | ~494 nM[3] |
| EC50 (Cellular Necroptosis Assay) | 1-4 nM (murine and human cells)[4][5] | Not explicitly stated, but more potent than Nec-1[3][6] | 490 nM (in 293T cells)[7] |
| Selectivity | >10,000-fold selective for RIPK1 over 339 other kinases[1][8] | More selective than Nec-1[3] | Known off-target effects (e.g., IDO inhibition)[9][10] |
| IDO Inhibition | No measurable activity[4][5] | Does not inhibit IDO[3][9] | Inhibits IDO[9][10] |
Table 1: Potency and Selectivity Overview. This table provides a head-to-head comparison of the key inhibitory parameters for this compound and Nec-1s, with Necrostatin-1 included for context. Lower IC50 and EC50 values indicate higher potency.
Delving Deeper: Key Differentiators
While both this compound and Nec-1s are potent inhibitors of RIPK1, several key distinctions make this compound a potentially superior choice for many research applications.
Potency: this compound exhibits significantly greater potency in both biochemical and cellular assays compared to Nec-1s. With an IC50 in the low nanomolar range for RIPK1 kinase inhibition and sub-nanomolar to low nanomolar EC50 values for inhibiting necroptosis in cells, this compound is effective at much lower concentrations.[1][4][5]
Selectivity and Off-Target Effects: A critical advantage of this compound is its exceptional selectivity. It has been shown to be over 10,000-fold more selective for RIPK1 than for a large panel of other kinases.[1][8] This high degree of selectivity minimizes the risk of confounding off-target effects, leading to more reliable and interpretable experimental results.
In contrast, the parent compound of Nec-1s, Necrostatin-1, is known to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[9][10] While Nec-1s was developed to be more metabolically stable and to lack this IDO-inhibitory activity, the high selectivity profile of this compound provides a greater degree of confidence in its on-target effects.[3][9]
Inactive Enantiomer: this compound has a readily available inactive enantiomer, GSK962, which can serve as an ideal negative control in experiments to confirm that the observed effects are due to the specific inhibition of RIPK1.[1][5] This is a significant advantage for rigorous experimental design.
Signaling Pathway and Experimental Workflow
To visualize the role of these inhibitors in the necroptosis pathway and to outline a typical experimental workflow for their use, the following diagrams are provided.
Figure 1: Simplified Necroptosis Signaling Pathway. This diagram illustrates the central role of RIPK1 in TNFα-induced necroptosis and the points of intervention for this compound and Nec-1s.
Figure 2: General Experimental Workflow for Necroptosis Inhibition. This flowchart outlines the key steps in a typical in vitro experiment to assess the efficacy of RIPK1 inhibitors.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a generalized protocol for an in vitro necroptosis inhibition assay, which can be adapted for specific cell lines and experimental questions.
Objective: To determine the dose-dependent inhibition of TNFα-induced necroptosis by this compound or Nec-1s in a suitable cell line (e.g., L929 mouse fibrosarcoma, U937 human monocytic cells, or HT-29 human colon adenocarcinoma cells).
Materials:
-
Cell line of choice
-
Complete cell culture medium
-
This compound and/or Nec-1s (and GSK962 as a negative control, if applicable)
-
Recombinant human or mouse TNFα
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or LDH Cytotoxicity Assay Kit)
-
Multi-well plates (e.g., 96-well)
-
Plate reader for absorbance or luminescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound, Nec-1s, and the negative control (e.g., GSK962) in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. It is recommended to test a wide range of concentrations to determine the IC50 (e.g., from 0.1 nM to 10 µM). Incubate the cells with the inhibitors for a pre-determined time (e.g., 1-2 hours).
-
Necroptosis Induction: Prepare a solution containing the necroptotic stimulus. A common combination is TNFα (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20-50 µM) to block apoptosis and channel the cells towards necroptosis.[11] Add the stimulus to the wells containing the cells and inhibitors. Include control wells with cells only, cells with stimulus only, and cells with inhibitor only.
-
Incubation: Incubate the plate for a period sufficient to induce significant cell death in the positive control wells (typically 12-24 hours).
-
Assessment of Cell Viability: Following incubation, measure cell viability using a chosen assay according to the manufacturer's instructions. For example, with an LDH assay, collect the supernatant to measure the release of lactate dehydrogenase, an indicator of membrane rupture.
-
Data Analysis: Calculate the percentage of cell death inhibition for each inhibitor concentration relative to the stimulus-only control. Plot the dose-response curve and determine the EC50 value for each inhibitor.
For a more in-depth analysis, parallel experiments can be conducted where cell lysates are collected for Western blotting to analyze the phosphorylation status of RIPK1 and MLKL, key markers of necrosome activation. [12][13]
Conclusion
Based on the available data, This compound emerges as a superior choice over Nec-1s for the specific and potent inhibition of RIPK1 in necroptosis research. Its exceptional potency, high selectivity, and the availability of an inactive enantiomer for use as a negative control provide a robust tool for generating reliable and reproducible data. While Nec-1s represents an improvement over its predecessor, Necrostatin-1, particularly in its lack of IDO inhibition, this compound's overall profile makes it a more precise and powerful instrument for dissecting the intricate role of RIPK1 in health and disease. Researchers should carefully consider these factors when selecting an inhibitor to ensure the validity and clarity of their experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis [sciltp.com]
Validating the Anti-inflammatory Effects of GSK963 In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of GSK963, a potent and selective RIPK1 inhibitor. We will delve into its performance against other relevant RIPK1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development endeavors.
This compound has emerged as a significant tool compound for studying the role of Receptor-Interacting Protein kinase 1 (RIPK1) in inflammation and necroptosis. Its high potency and selectivity offer a distinct advantage over first-generation inhibitors like Necrostatin-1. However, its pharmacokinetic profile presents limitations for its use in chronic inflammatory models, paving the way for the development of next-generation compounds with improved in vivo stability. This guide will compare this compound with other key RIPK1 inhibitors, providing a framework for selecting the appropriate tool for your in vivo studies.
Comparative Analysis of RIPK1 Inhibitors in Preclinical In Vivo Models
The following table summarizes the in vivo efficacy of this compound and other notable RIPK1 inhibitors across various animal models of inflammation. This data highlights the strengths and weaknesses of each compound in specific disease contexts.
| Compound | Animal Model | Key Efficacy Endpoints | Dosage | Administration Route | Key Findings |
| This compound | TNFα + zVAD-induced systemic inflammatory response syndrome (SIRS) in mice | Prevention of lethal hypothermia, survival | 0.2, 2, 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent protection from hypothermia and increased survival. Significantly more potent than Necrostatin-1.[1][2] |
| Necrostatin-1 (Nec-1) | TNFα + zVAD-induced SIRS in mice | Prevention of lethal hypothermia | 2, 20 mg/kg | i.p. | Minimal protection at 2 mg/kg, modest effect at 20 mg/kg.[1] |
| Dextran sulfate sodium (DSS)-induced colitis in mice | Reduced weight loss, colon shortening, and mucosal damage; decreased IL-6 levels. | 1.6 mg/kg/day | i.p. | Attenuated disease severity and reduced inflammatory markers.[3] | |
| Lipopolysaccharide (LPS)-induced acute lung injury in mice | Reduced inflammatory cell infiltration and pro-inflammatory cytokines (TNF-α, IL-6, MIP-2). | 5 mg/kg | i.p. | Ameliorated lung injury and promoted the resolution of inflammation.[4] | |
| GSK'547 | Orthotopic pancreatic ductal adenocarcinoma (PDA) in mice | Reduced tumor burden, extended survival. | ~100 mg/kg/day | Oral (in chow) | Showed anti-tumor efficacy and modulated the tumor immune microenvironment.[5] |
| RIPA-56 | TNFα-induced SIRS in mice | Reduced mortality and multi-organ damage. | Not specified | Not specified | Effectively protected against systemic inflammation.[6] |
| GSK2982772 | Plaque Psoriasis (Human Clinical Trial) | Improvement in Plaque Lesion Severity Sum (PLSS) score. | 60 mg t.i.d. | Oral | Showed modest clinical efficacy, suggesting a potential dose-response relationship.[7] |
| Ulcerative Colitis (Human Clinical Trial) | Reduction in spontaneous cytokine production from colonic explants. | Not specified | Oral | Demonstrated target engagement and anti-inflammatory effects in ex vivo human tissue.[8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key in vivo models mentioned in this guide.
TNFα + zVAD-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice
This acute model is instrumental in evaluating the immediate protective effects of RIPK1 inhibitors against systemic inflammation and necroptosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Recombinant murine TNFα
-
zVAD-fmk (pan-caspase inhibitor)
-
This compound or other test compounds
-
Vehicle control (e.g., DMSO, saline)
-
Rectal probe for temperature monitoring
Procedure:
-
Compound Administration: Administer this compound (e.g., 0.2, 2, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.
-
Induction of SIRS: Co-administer murine TNFα (e.g., 10 µ g/mouse ) and zVAD-fmk (e.g., 20 mg/kg) intravenously (i.v.).
-
Monitoring: Monitor the core body temperature of the mice at regular intervals (e.g., every 30 minutes for 4-6 hours) using a rectal probe. A significant drop in temperature indicates the onset of shock.
-
Survival Assessment: Monitor survival over a 24-hour period.
-
Data Analysis: Compare the temperature profiles and survival rates between the vehicle-treated and compound-treated groups.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model is widely used to study the pathogenesis of inflammatory bowel disease and to evaluate the therapeutic potential of anti-inflammatory compounds in a model of chronic inflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; 36,000-50,000 Da)
-
Test compounds (e.g., Necrostatin-1) and vehicle
-
Equipment for monitoring body weight, stool consistency, and rectal bleeding
-
Histology equipment
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Compound Treatment: Administer the test compound (e.g., Necrostatin-1 at 1.6 mg/kg/day, i.p.) daily, starting from day 0 or as per the experimental design.
-
Clinical Assessment: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.
-
Termination and Tissue Collection: At the end of the study (e.g., day 7 or later for recovery studies), euthanize the mice and collect the colon.
-
Macroscopic and Histological Analysis: Measure the colon length. Process a segment of the colon for histological analysis (e.g., H&E staining) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.
-
Biochemical Analysis: Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., IL-6, TNF-α) by ELISA.
Visualizing the Mechanism of Action
Understanding the signaling pathways involved is critical for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate the RIPK1 signaling cascade and a typical experimental workflow.
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for Evaluating Anti-inflammatory Compounds.
Conclusion
This compound stands as a highly potent and selective tool for dissecting the role of RIPK1 kinase activity in acute inflammatory processes. Its superiority over Necrostatin-1 in the TNFα-induced SIRS model is well-documented. However, its pharmacokinetic limitations make it less suitable for chronic in vivo studies. For investigating the long-term effects of RIPK1 inhibition, newer analogs with improved metabolic stability, such as GSK'547 and RIPA-56, or clinical candidates like GSK2982772, may be more appropriate. This guide provides a foundational framework for researchers to critically evaluate and select the most suitable RIPK1 inhibitor for their specific in vivo experimental needs, ultimately advancing our understanding of inflammation and paving the way for novel therapeutic strategies.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. chondrex.com [chondrex.com]
- 4. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 7. Response to Inhibition of Receptor‐Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Safety Operating Guide
Essential Safety and Handling Guide for GSK963, a Potent RIPK1 Inhibitor
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of GSK963, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in solid or solution form. These recommendations are based on the potential hazards associated with potent small-molecule inhibitors.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and clothing from potential splashes. |
| Respiratory | Not generally required | For weighing the solid compound outside of a certified chemical fume hood, a dust mask or respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated set of spatulas and weigh boats for this compound to prevent cross-contamination.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust.
2. Dissolution:
-
This compound is soluble in DMSO and acetonitrile.
-
Add the solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved. For example, a stock solution can be prepared by dissolving this compound in DMSO.
3. Use in Experiments:
-
When diluting stock solutions, work in a fume hood or on a designated bench area with appropriate spill containment.
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When adding this compound to cell cultures or administering it to animals, wear all prescribed PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Liquid Waste:
-
All liquid waste containing this compound (e.g., unused solutions, cell culture media) should be collected in a clearly labeled, sealed waste container.
-
The waste container should be designated for "Potent Compound Waste" or "Chemical Waste."
-
Do not pour any liquid waste containing this compound down the drain.
2. Solid Waste:
-
All solid waste contaminated with this compound (e.g., used pipette tips, centrifuge tubes, gloves, weigh boats) must be disposed of in a designated, sealed biohazard bag or a labeled container for chemical waste.
-
Do not dispose of contaminated solid waste in the regular trash.
3. Sharps:
-
Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container immediately after use.
-
The sharps container should be clearly labeled as containing potent compound waste.
4. Decontamination:
-
Wipe down all work surfaces and equipment with a suitable decontamination solution (e.g., 70% ethanol followed by a soap and water wash) after handling this compound.
-
Dispose of the cleaning materials as solid waste.
Experimental Protocol: Inhibition of Necroptosis
The following is a summary of a typical in vitro experiment to assess the inhibitory activity of this compound on necroptosis, based on the foundational research by Berger et al. (2015).
-
Cell Lines: Human U937 cells or mouse L-929 fibroblasts are commonly used.
-
Induction of Necroptosis: Necroptosis is induced by treating the cells with a combination of Tumor Necrosis Factor (TNF) and a pan-caspase inhibitor (e.g., zVAD-fmk).
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound prior to the addition of TNF and zVAD-fmk.
-
Assessment of Cell Viability: Cell viability is measured after a set incubation period (e.g., 24 hours) using a standard assay such as CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve to quantify the potency of this compound in inhibiting necroptosis. This compound has been shown to inhibit necroptosis in human and murine cells with IC50 values of 4 nM and 1 nM, respectively.
RIPK1 Signaling Pathway in Necroptosis
This compound is a selective inhibitor of RIPK1 kinase activity. The diagram below illustrates the central role of RIPK1 in the necroptosis signaling pathway initiated by TNF.
Caption: this compound inhibits RIPK1 autophosphorylation, preventing necroptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
